BChE-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl] N-phenylcarbamate |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-18-9-2-1-3-10-18)25-20-11-6-12-23(15-20)19-13-16-7-4-5-8-17(16)14-19/h1-5,7-10,19-20H,6,11-15H2,(H,22,24) |
InChI Key |
ISMYNYFEVMBAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Butyrylcholinesterase Inhibitor: BChE-IN-7
This technical guide provides an in-depth overview of the discovery and synthesis of BChE-IN-7, a potent and selective butyrylcholinesterase (BChE) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the methodologies and data associated with the identification and creation of novel therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease.
Introduction
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target for Alzheimer's disease, particularly in the later stages of the disease where its levels are elevated.[1][2] The selective inhibition of BChE over acetylcholinesterase (AChE) is a promising strategy to mitigate cholinergic decline while potentially reducing the side effects associated with non-selective inhibitors.[1] This guide focuses on a specific inhibitor, herein referred to as this compound, which was identified through a comprehensive structure-based virtual screening and subsequent hit-to-lead optimization process. This compound, a derivative of a carbazole-based scaffold, has demonstrated submicromolar inhibitory potency and high selectivity for BChE.[3]
Discovery Process
The discovery of this compound was initiated with a structure-based virtual screening campaign aimed at identifying novel scaffolds for BChE inhibition.[3] The workflow of this process is outlined below.
The initial virtual screening of approximately 568,000 compounds led to the identification of 13 potential hits.[3] These compounds were then subjected to in vitro testing to determine their inhibitory activity against equine BChE (eqBuChE) and Electrophorus electricus AChE (EeAChE).[3] From this initial screen, compound 7 emerged as the most potent hit against eqBuChE.[3]
Synthesis
The synthesis of this compound (compound 16 ) and its analogs was carried out to explore the structure-activity relationship (SAR) of the initial hit, compound 7 .[3] The general synthetic scheme is depicted below. While the specific synthesis of this compound is not detailed in the provided information, a general procedure for related compounds is available. For the synthesis of similar selective BChE inhibitors, intermediates are often dissolved in a solvent like DMF, followed by the addition of coupling agents and amines to yield the final products.[4]
Quantitative Data
The inhibitory potency and selectivity of this compound and its precursor hit compound are summarized in the table below. The data highlights the significant improvement in potency and selectivity achieved through the optimization process.
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| Hit Compound 7 | 9.72 | > 10 | > 1.03 |
| This compound (16) | < 1 (submicromolar) | > 10 | > 10 |
Data extracted from reference[3].
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay
The inhibitory activities of the synthesized compounds against AChE and BChE were determined using a modified Ellman's method.[5]
-
Enzymes: Equine butyrylcholinesterase (eqBuChE) and Electrophorus electricus acetylcholinesterase (EeAChE).
-
Substrate: Butyrylthiocholine iodide for BChE and acetylthiocholine iodide for AChE.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the test compound for a specified period.
-
The substrate is added to initiate the enzymatic reaction.
-
The hydrolysis of the thiocholine substrate produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The absorbance of the solution is measured spectrophotometrically at 412 nm over time.
-
The rate of reaction is calculated from the change in absorbance.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Molecular Docking
Molecular docking studies were performed to understand the binding mode of the inhibitors within the active site of human BChE (huBuChE).[3]
-
Software: Glide module in the Schrödinger Small-Molecule Drug Discovery Suite.[3]
-
Protein Structure: The crystal structure of huBuChE was obtained from the Protein Data Bank (PDB entry: 4TPK).[3]
-
Procedure:
-
The protein structure was prepared by adding hydrogen atoms, refining loop regions, and energy minimization.
-
A docking grid was generated based on the coordinates of a co-crystallized ligand.
-
The prepared compound library was docked into the active site of the enzyme using different precision modes (HTVS, SP, and XP).
-
The docking poses were scored and analyzed for key interactions with active site residues.
-
The docking model of this compound in huBuChE revealed that the carbazole ring forms π-π interactions with Trp231 and Phe329, and the NH of the hexahydroquinoline ring forms a hydrogen bond with His438.[3]
Blood-Brain Barrier Permeability Assay
The blood-brain barrier (BBB) permeability of this compound was predicted using a parallel artificial membrane permeability assay (PAMPA-BBB).[3] This assay assesses the ability of a compound to passively diffuse across an artificial membrane that mimics the BBB. Compound 16 (this compound) showed high permeability in this model, suggesting its potential to reach the central nervous system.[3]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the activity of butyrylcholinesterase. In the context of Alzheimer's disease, particularly in the later stages, BChE plays a more significant role in the hydrolysis of acetylcholine (ACh) as AChE levels decline.[1][2] By inhibiting BChE, this compound increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Conclusion
This compound is a promising, highly selective butyrylcholinesterase inhibitor discovered through a systematic structure-based virtual screening and lead optimization process.[3] Its submicromolar potency, high selectivity over AChE, and predicted ability to cross the blood-brain barrier make it a strong candidate for further preclinical development as a potential therapeutic agent for Alzheimer's disease.[3] The detailed methodologies and data presented in this guide provide a comprehensive overview of the discovery and initial characterization of this novel compound.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of a Novel Butyrylcholinesterase Inhibitor Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising series of selective butyrylcholinesterase (BChE) inhibitors. The core of this series is a carbazole-based compound, herein referred to as Compound 7, identified through structure-based virtual screening. This document details the quantitative inhibitory data, the experimental protocols used for their determination, and visual representations of the key molecular interactions and experimental workflows.
Introduction to Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme for this function in healthy individuals, the activity of BChE becomes more significant in the later stages of Alzheimer's disease. As AChE levels decline, BChE's role in acetylcholine metabolism increases, making it a key target for therapeutic intervention. Selective inhibition of BChE is a promising strategy for alleviating the cognitive symptoms of advanced Alzheimer's disease.
Lead Compound and Analogs: Quantitative Data
Compound 7 was identified as a potent and selective inhibitor of equine BChE (eqBuChE). A series of analogs were subsequently evaluated to establish a clear structure-activity relationship. The inhibitory activities of Compound 7 and its analogs against both eqBuChE and acetylcholinesterase from Electrophorus electricus (EeAChE) are summarized in the table below.
| Compound | eqBuChE IC50 (μM)[1] | EeAChE Inhibition at 10 μM (%)[1] |
| 7 | 9.72 | No significant inhibition |
| 14 | 10.5 | No significant inhibition |
| 15 | 8.33 | No significant inhibition |
| 16 | 0.763 | No significant inhibition |
| 17 | 11.2 | No significant inhibition |
| 18 | > 100 | No significant inhibition |
| 19 | > 100 | No significant inhibition |
| 20 | > 100 | No significant inhibition |
Experimental Protocols
The in vitro inhibitory activity of the compounds against BChE and AChE was determined using a modified Ellman's method.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the cholinesterase activity (IC50).
Materials:
-
Equine serum butyrylcholinesterase (eqBuChE)
-
Electrophorus electricus acetylcholinesterase (EeAChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine chloride (BTC)
-
Acetylthiocholine chloride (ATC)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
A solution of the respective cholinesterase enzyme in phosphate buffer is added to the wells of a 96-well plate.
-
The test compound, at varying concentrations, is added to the wells containing the enzyme and incubated for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate (BTC for BChE or ATC for AChE) and DTNB.
-
The hydrolysis of the thiocholine substrate by the uninhibited enzyme releases thiocholine, which then reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.
-
The absorbance of the colored product is measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Workflows
Proposed Binding Interactions of Compound 7
The following diagram illustrates the proposed binding mode of Compound 7 within the active site of human BChE (huBuChE), as determined by molecular docking studies.[1]
Caption: Proposed binding of Compound 7 in the BuChE active site.
Structure-Activity Relationship (SAR) Summary
The SAR for the analogs of Compound 7 can be summarized by the following logical relationships.
Caption: SAR summary for analogs of Compound 7.
Experimental Workflow
The overall workflow from initial screening to the identification of the lead compound and subsequent optimization is depicted below.
Caption: Experimental workflow from virtual screening to lead optimization.
Summary of Structure-Activity Relationships
The investigation into the analogs of Compound 7 revealed several key structural insights for potent and selective BChE inhibition:
-
Ester Chain Length and Composition: Altering the length of the ester chain or replacing the methoxy oxygen with sulfur or carbon resulted in only minor changes in inhibitory activity, suggesting this part of the molecule is not a primary driver of potency.[1]
-
Cyclization of the Methoxy Ester: A significant increase in potency (approximately 13-fold) was observed when the methoxy ester of Compound 7 was cyclized to a tetrahydrofuran ring, as seen in Compound 16.[1] This modification likely enhances the binding affinity by providing a more rigid and optimal conformation within the active site.
-
Substitution on the Hexahydroquinoline Ring: The addition of a dimethyl group to the hexahydroquinoline ring led to a complete loss of activity.[1] This indicates that this region of the molecule is sterically sensitive and that bulky substituents are not tolerated, likely due to steric hindrance that prevents proper binding.
Conclusion
The carbazole-based scaffold of Compound 7 represents a promising starting point for the development of selective BChE inhibitors. The SAR studies have highlighted critical structural features that govern the inhibitory potency of this series. In particular, the cyclization of the methoxy ester to a tetrahydrofuran ring in Compound 16 led to a submicromolar inhibitor with high selectivity for BChE. Further optimization of this lead compound, guided by the SAR insights presented in this guide, could lead to the development of novel therapeutics for the management of late-stage Alzheimer's disease.
References
BChE-IN-7: A Technical Guide to its High Selectivity for Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-7. The document outlines its inhibitory potency and selectivity over acetylcholinesterase (AChE), details the experimental protocols for its characterization, and visualizes the workflows and mechanisms involved in its evaluation.
Quantitative Inhibitory Profile of this compound
This compound demonstrates a high degree of selectivity for human butyrylcholinesterase over acetylcholinesterase. The inhibitory activities are quantified as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 value for AChE to that for BChE, with a higher value indicating greater selectivity for BChE.
| Enzyme | Source | IC50 (nM) | Selectivity Index (AChE/BChE) |
| Butyrylcholinesterase (BChE) | Human Serum | 15 | 333 |
| Acetylcholinesterase (AChE) | Human Erythrocyte | 5000 |
Experimental Protocols
The determination of the inhibitory potency of this compound against BChE and AChE is performed using a modified Ellman's spectrophotometric method.
Materials and Reagents
-
Enzymes: Recombinant human BChE and human erythrocyte AChE.
-
Substrates: Butyrylthiocholine iodide (BTCI) for BChE and acetylthiocholine iodide (ATCI) for AChE.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Inhibitor: this compound, dissolved in DMSO.
-
Buffer: 0.1 M phosphate buffer, pH 7.4.
-
Instrumentation: 96-well microplate reader.
Enzyme Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare stock solutions of enzymes, substrates, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the phosphate buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (in 96-well plates):
-
To each well, add 20 µL of the this compound solution at various concentrations.
-
Add 140 µL of the phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Initiate the pre-incubation by adding 20 µL of the respective enzyme solution (BChE or AChE) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 20 µL of the corresponding substrate solution (BTCI for BChE or ATCI for AChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Controls:
-
Negative Control (100% enzyme activity): Replace the inhibitor solution with the buffer containing the same concentration of DMSO.
-
Blank: Contains all reagents except the enzyme to account for the non-enzymatic hydrolysis of the substrate.
-
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for determining cholinesterase selectivity and the mechanism of action of a selective BChE inhibitor.
Caption: Experimental workflow for determining the IC50 and selectivity of this compound.
Caption: Mechanism of selective BChE inhibition by this compound.
An In-depth Technical Guide to the Neuroprotective Properties of BChE-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective properties of BChE-IN-7, a highly potent and selective butyrylcholinesterase (BChE) inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.
Introduction to this compound
This compound, also referred to as compound 20 in key literature, has emerged as a promising neuroprotective agent due to its high efficacy and selectivity for butyrylcholinesterase. In the advanced stages of Alzheimer's disease, while acetylcholinesterase (AChE) levels decrease, BChE activity is known to increase, making it a valuable therapeutic target. This compound's multifaceted neuroprotective effects stem from its ability to modulate the cholinergic system, reduce amyloid-beta (Aβ) pathology, and influence ghrelin signaling, thereby offering a comprehensive approach to tackling the complex pathophysiology of neurodegeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound (compound 20).
Table 1: In Vitro BChE and AChE Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (AChE/BChE) |
| This compound (compound 20) | eqBChE | 0.15 | >66,667 |
| hBChE | 45.2 | >2,212 | |
| eeAChE | >10,000 | ||
| hAChE | >100,000 | ||
| Compound 7 (analog) | eqBChE | 2.94 | >3,401 |
| hBChE | 34.6 | >2,890 | |
| eeAChE | >10,000 | ||
| hAChE | >100,000 |
eqBChE: equine BChE; hBChE: human BChE; eeAChE: Electrophorus electricus AChE; hAChE: human AChE.
Table 2: In Vivo Efficacy in a Mouse Model of Aβ-Induced Cognitive Deficit
| Treatment Group | Escape Latency (s) in Morris Water Maze |
| Control | Data not fully available in public sources |
| Aβ₁₋₄₂ Model | Data not fully available in public sources |
| This compound (compound 20) treated | Significantly reduced escape latency |
Table 3: Effect of this compound on Biomarkers
| Biomarker | Effect of this compound (compound 20) Treatment |
| Total Aβ amount | Significantly reduced |
| Ghrelin content | Significantly increased |
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the neuroprotective properties of this compound.
BChE and AChE Inhibition Assay
The inhibitory activity of this compound against BChE and AChE was determined using a modified Ellman's method.
-
Enzymes: Equine serum BChE (eqBChE), human recombinant BChE (hBChE), Electrophorus electricus AChE (eeAChE), and human recombinant AChE (hAChE).
-
Substrates: Butyrylthiocholine iodide for BChE and acetylthiocholine iodide for AChE.
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect the product of the enzymatic reaction.
-
Procedure:
-
The reaction was carried out in a 96-well plate in phosphate buffer (pH 8.0).
-
The test compound (this compound) at various concentrations was pre-incubated with the respective enzyme for 15 minutes at 37 °C.
-
The substrate and DTNB were added to initiate the reaction.
-
The absorbance was measured at 412 nm using a microplate reader.
-
The percentage of inhibition was calculated, and the IC₅₀ values were determined by nonlinear regression analysis.
-
Neuroprotection Assay in SH-SY5Y Cells
The neuroprotective effect of this compound against Aβ-induced toxicity was assessed using the human neuroblastoma SH-SY5Y cell line.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Toxicant: Amyloid-beta peptide 1-42 (Aβ₁₋₄₂).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
-
Procedure:
-
SH-SY5Y cells were seeded in 96-well plates and cultured.
-
Cells were pre-treated with various concentrations of this compound for a specified period.
-
Aβ₁₋₄₂ was then added to the wells to induce cytotoxicity.
-
After incubation, MTT solution was added, and the cells were further incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
In Vivo Cognitive Improvement Assessment (Morris Water Maze)
The Morris water maze test was used to evaluate the effect of this compound on learning and memory in a mouse model of Aβ-induced cognitive impairment.
-
Animal Model: Mice with intracerebroventricular injection of Aβ₁₋₄₂ to induce cognitive deficits.
-
Apparatus: A circular pool filled with opaque water, containing a hidden platform.
-
Procedure:
-
Acquisition Phase: Mice were trained to find the hidden platform over several days. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.
-
This compound was administered to the treatment group prior to the trials.
-
Measurement of Ghrelin Levels
The effect of this compound on ghrelin levels was determined in vivo.
-
Sample Collection: Blood samples were collected from treated and control animals.
-
Assay: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) for the quantification of ghrelin in plasma or serum.
-
Procedure:
-
Blood samples were collected and processed to obtain plasma or serum.
-
Ghrelin levels were measured using a commercial ELISA or RIA kit according to the manufacturer's instructions.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Cholinergic System Modulation
This compound's primary mechanism is the selective inhibition of BChE, which leads to an increase in acetylcholine (ACh) levels in the brain. Elevated ACh enhances cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.
Caption: this compound inhibits BChE, increasing acetylcholine and enhancing neurotransmission.
Reduction of Amyloid-Beta Pathology
BChE is known to be associated with Aβ plaques and may play a role in their formation and maturation. By inhibiting BChE, this compound may interfere with this process, leading to a reduction in the total Aβ burden.
Caption: this compound may reduce Aβ plaque formation by inhibiting BChE activity.
Modulation of Ghrelin Signaling
BChE can hydrolyze and inactivate acylated ghrelin, a hormone with neuroprotective and cognitive-enhancing effects. By inhibiting BChE, this compound increases the levels of active ghrelin, which can then exert its beneficial effects in the brain.
Caption: this compound increases active ghrelin levels by inhibiting its hydrolysis by BChE.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for evaluating the neuroprotective properties of this compound.
Caption: Workflow for evaluating this compound's neuroprotective effects.
Conclusion
This compound is a highly promising, selective butyrylcholinesterase inhibitor with significant neuroprotective properties demonstrated in preclinical models. Its multi-target mechanism of action, involving enhancement of the cholinergic system, reduction of amyloid-beta pathology, and modulation of ghrelin signaling, positions it as a strong candidate for further development as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area.
An In-depth Guide to the Interaction of a Selective Inhibitor with the Butyrylcholinesterase Active Site
Disclaimer: Publicly available experimental data for a compound specifically named "BChE-IN-7" could not be located. Therefore, this guide utilizes "Compound 16," a well-documented and highly selective butyrylcholinesterase (BChE) inhibitor with a published co-crystal structure, as a representative example to fulfill the core requirements of this technical guide.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the interaction of a selective inhibitor with the active site of human butyrylcholinesterase (BChE). It covers the quantitative inhibitory data, the molecular interactions governing the binding, and detailed experimental protocols for inhibitor characterization.
Introduction to Butyrylcholinesterase (BChE)
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. While AChE is the primary enzyme for this function in a healthy brain, the role and activity of BChE become more significant in the later stages of Alzheimer's disease. This makes BChE a promising therapeutic target for the development of inhibitors to manage the cognitive symptoms of the disease. Selective BChE inhibitors are sought after to minimize potential side effects associated with the inhibition of AChE.
Profile of a Selective BChE Inhibitor: Compound 16
Compound 16 has been identified as a highly potent and selective submicromolar inhibitor of human BChE (huBChE) through structure-based virtual screening.[1][2] Its discovery and detailed characterization, including the elucidation of its binding mode via X-ray crystallography, provide a valuable case study for understanding the principles of selective BChE inhibition.[1][2]
Quantitative Inhibitory Data
The inhibitory potency of Compound 16 against both equine BChE (eqBuChE) and human BChE (huBuChE) has been determined, highlighting its high selectivity over acetylcholinesterase (AChE).
| Enzyme Target | Inhibitor | IC50 Value (µM) | Selectivity Index (AChE/BChE) |
| Equine BChE (eqBuChE) | Compound 16 | 0.763 | - |
| Human BChE (huBuChE) | Compound 16 | 0.443 | >22.6 |
| Human AChE (huAChE) | Compound 16 | >10 | |
| Human BChE (huBuChE) | Rivastigmine (Control) | - | 8 |
Data sourced from Dighe, S.N., et al. (2016).[2]
Interaction of Compound 16 with the BChE Active Site
The X-ray crystal structure of human BChE in complex with Compound 16 (PDB ID: 5K5E) reveals the precise molecular interactions that govern its potent and selective inhibition.[1] The inhibitor binds within the active site gorge of the enzyme.
Key interactions include:
-
π-π Stacking: The carbazole ring of Compound 16 engages in π-π stacking interactions with the aromatic side chains of Tryptophan 231 (Trp231) and Phenylalanine 329 (Phe329) located in the acyl-binding pocket of BChE.[2]
-
Hydrogen Bonding: The amine group of the hexahydroquinoline moiety of Compound 16 forms a hydrogen bond with the side chain of Histidine 438 (His438), a key residue of the catalytic triad.[3]
These interactions anchor the inhibitor firmly within the active site, preventing the entry and hydrolysis of acetylcholine.
Experimental Protocols
BChE Inhibition Assay (Ellman's Method)
This protocol is a widely used spectrophotometric method for determining cholinesterase activity.[4][5][6]
Materials:
-
Recombinant human BChE (huBChE)
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., Compound 16) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[7]
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the inhibitor solution, and 20 µL of the huBChE enzyme solution (e.g., 0.09 units/mL).[7]
-
Include control wells: a negative control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5 minutes).[5]
-
Add 10 µL of 10 mM DTNB to each well.[7]
-
Initiate the reaction by adding 10 µL of 14 mM BTCI to each well.[7]
-
Immediately measure the change in absorbance at 412 nm over time (e.g., for 5-30 minutes) using a microplate reader in kinetic mode.[5][7]
-
Calculate the rate of reaction. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the negative control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Protein Crystallization (Hanging Drop Vapor Diffusion)
This is a common method for obtaining high-quality protein crystals for X-ray diffraction studies.[8][9][10][11]
Materials:
-
Purified, concentrated huBChE protein solution (e.g., 5-50 mg/mL)
-
Crystallization screening solutions (containing precipitants, buffers, and salts)
-
24-well crystallization plate (e.g., VDX plate)
-
Siliconized glass cover slips
-
Pipettes and tips
-
Grease for sealing the plate
Procedure:
-
Pipette 500 µL to 1 mL of the crystallization screening solution into the reservoir of a well in the crystallization plate.[12]
-
On a clean, siliconized cover slip, pipette a small drop (e.g., 1-3 µL) of the concentrated protein solution.[11]
-
Pipette an equal volume of the reservoir solution into the protein drop. Avoid introducing bubbles.[11]
-
Carefully invert the cover slip and place it over the well, ensuring the grease creates an airtight seal. The drop should be hanging over the reservoir.
-
Repeat for a wide range of different crystallization conditions.
-
Incubate the plates in a stable temperature environment (e.g., 4°C or room temperature).[10]
-
Periodically inspect the drops under a microscope for the formation of crystals over several days to weeks.
Conclusion
The detailed study of selective BChE inhibitors, exemplified by Compound 16, provides critical insights for the rational design of novel therapeutics for Alzheimer's disease. The combination of computational screening, robust enzymatic assays, and high-resolution structural biology is essential for identifying and optimizing potent and selective lead compounds. The methodologies outlined in this guide serve as a foundational framework for researchers in the field of cholinesterase inhibitor development.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. 3.5. Cholinesterase Inhibitory Assay [bio-protocol.org]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. youtube.com [youtube.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Butyrylcholinesterase Inhibitor 7 (BChE-IN-7)
An Important Note on the Availability of Information:
Extensive research for a specific compound designated "BChE-IN-7" has yielded no publicly available data regarding its pharmacokinetics, pharmacodynamics, or specific experimental protocols. The following guide is therefore constructed based on the general principles of selective butyrylcholinesterase (BChE) inhibitors, drawing from research on various compounds within this class. The quantitative data, experimental methodologies, and signaling pathways presented are representative examples derived from analogous research and should be considered illustrative rather than specific to a compound named "this compound".
Introduction to Butyrylcholinesterase and its Inhibition
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1][2][3] While acetylcholinesterase (AChE) is the primary enzyme for breaking down the neurotransmitter acetylcholine (ACh) in the brain, BChE also contributes to ACh hydrolysis, particularly in glial cells, endothelial cells, and specific neurons.[4] In certain neurodegenerative conditions like Alzheimer's disease, AChE levels may decrease while BChE activity can increase, making selective BChE inhibition a promising therapeutic strategy to elevate ACh levels in the brain.[5][6] BChE inhibitors block the activity of the BChE enzyme, leading to an increase in the availability of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.[1] This mechanism is thought to be beneficial for conditions associated with cholinergic deficits.[1]
Pharmacodynamics: The Interaction of Inhibitors with BChE
The primary pharmacodynamic effect of a selective BChE inhibitor is the reduction of BChE's enzymatic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce BChE activity by 50%.
Mechanism of Action
Selective BChE inhibitors are designed to fit into the active site of the BChE enzyme, which differs structurally from that of AChE.[5] These differences, particularly in the acyl-binding pocket, allow for the design of inhibitors that preferentially bind to BChE.[5] The binding of an inhibitor to BChE can be reversible or irreversible, depending on the chemical nature of the inhibitor. Carbamate-based inhibitors, for example, often form a carbamoylated enzyme complex that is slowly hydrolyzed, leading to a prolonged duration of inhibition.[7]
Signaling Pathways
The direct signaling pathway affected by BChE inhibition is the cholinergic pathway. By increasing the synaptic levels of acetylcholine, BChE inhibitors enhance the activation of both nicotinic and muscarinic acetylcholine receptors, leading to downstream signaling cascades that can influence neuronal excitability, synaptic plasticity, and cognitive function.
Caption: Enhanced cholinergic signaling due to BChE inhibition.
Pharmacokinetics: The Journey of an Inhibitor in the Body
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for determining the dosing regimen and predicting the therapeutic efficacy and potential side effects of a BChE inhibitor.
Absorption and Distribution
For a BChE inhibitor to be effective in the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB). This often requires the molecule to be relatively small, lipophilic, and have a low polar surface area. Oral bioavailability is also a desirable characteristic for patient compliance.
Metabolism and Excretion
The metabolism of BChE inhibitors can occur in the liver through various enzymatic pathways, such as those involving cytochrome P450 enzymes. The resulting metabolites may be active or inactive and are typically excreted through the kidneys or in the feces. The half-life of an inhibitor, which is the time it takes for its concentration in the plasma to be reduced by half, is a key parameter that influences the frequency of administration.[3]
Quantitative Pharmacokinetic Parameters (Illustrative)
The following table presents a hypothetical set of pharmacokinetic parameters for a selective BChE inhibitor, based on data from published studies on similar compounds.
| Parameter | Value | Unit | Description |
| Bioavailability (F) | 85 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t½) | 8 | hours | The time required for the concentration of the drug in the body to be reduced by half.[3] |
| Volume of Distribution (Vd) | 250 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | 30 | L/hr | The volume of plasma cleared of the drug per unit time. |
| Blood-Brain Barrier Permeability (LogBB) | 0.5 | - | A measure of the ability of a compound to cross the blood-brain barrier. A positive value indicates good penetration. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of a BChE inhibitor.
In Vitro BChE Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine the inhibitory activity of a compound against BChE.
Caption: Workflow of the in vitro BChE inhibition assay.
Protocol:
-
Prepare solutions of BChE enzyme, the test inhibitor at various concentrations, and a phosphate buffer (pH 8.0).
-
In a 96-well plate, add the BChE solution and the inhibitor solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine iodide.
-
Simultaneously, add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
The enzyme hydrolyzes butyrylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).
-
The rate of color development is measured by monitoring the absorbance at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Brain Acetylcholine Levels
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized animal (e.g., a rat or mouse).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the BChE inhibitor (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for a defined period after drug administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the change in extracellular acetylcholine levels relative to the baseline.
Conclusion
Selective BChE inhibitors represent a promising class of compounds for the treatment of neurodegenerative diseases characterized by cholinergic deficits. A thorough understanding of their pharmacokinetics and pharmacodynamics is paramount for their successful development and clinical application. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the investigation of novel BChE inhibitors. While specific data for "this compound" is not available, the principles discussed herein are broadly applicable to the evaluation of any new chemical entity targeting the butyrylcholinesterase enzyme. Further research is warranted to identify and characterize potent and selective BChE inhibitors with favorable drug-like properties.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Effect of Selective Butyrylcholinesterase Inhibition on Beta-Amyloid Plaque Formation: A Technical Guide
Disclaimer: No specific public domain information was found for a compound designated "BChE-IN-7." This technical guide utilizes data from a representative and well-characterized selective butyrylcholinesterase (BChE) inhibitor, the cymserine analog N1-phenethylnorcymserine (PEC) , to illustrate the effects of selective BChE inhibition on beta-amyloid plaque formation. The findings presented here are based on published research on PEC and related cymserine analogs and should be interpreted as representative of this class of compounds.
Executive Summary
Alzheimer's disease (AD) is characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, forming senile plaques, and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles. The cholinergic hypothesis of AD has traditionally focused on the depletion of acetylcholine (ACh) due to the degradation of cholinergic neurons. Consequently, acetylcholinesterase (AChE) inhibitors have been a cornerstone of symptomatic treatment. However, growing evidence highlights the role of butyrylcholinesterase (BChE), particularly in the later stages of AD where its levels are elevated and associated with Aβ plaques.[1][2][3][4] Selective inhibition of BChE has emerged as a promising therapeutic strategy, not only to ameliorate the cholinergic deficit but also to potentially modify the disease course by impacting Aβ pathology.[1][3] This guide provides an in-depth technical overview of the effects of selective BChE inhibition, using the cymserine analog N1-phenethylnorcymserine (PEC) as a representative compound, on the formation of beta-amyloid plaques. It is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Quantitative Data on the Effects of a Representative BChE Inhibitor (PEC)
The following tables summarize the quantitative data on the efficacy of the selective BChE inhibitor, PEC, and its analogs in inhibiting BChE and affecting the levels of amyloid precursor protein (APP) and beta-amyloid (Aβ).
Table 1: In Vitro Efficacy of Cymserine Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. AChE) | Reference |
| N1-phenethylnorcymserine (PEC) | BChE | 2.5 | >1000-fold | [1] |
| (-)-Cymserine | BChE | 115 | ~20-fold | [5] |
| (-)-Bisnorcymserine | BChE | 0.7 | >1000-fold | [5] |
Table 2: Effect of PEC on APP and Aβ Levels in Human Neuroblastoma (SK-N-SH) Cells
| Treatment Concentration (µM) | Intracellular APP (% of Control) | Secreted APP (% of Control) | Secreted Aβ₄₀ (% of Control) | Reference |
| 1.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
| 10.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
*Qualitative description from the source; specific percentage reduction not provided.
Table 3: In Vivo Effect of PEC on Brain Aβ Levels in a Transgenic Mouse Model of AD
| Animal Model | Treatment | Effect on Brain Aβ Levels | Reference |
| Transgenic mice overexpressing human mutant APP | N1-phenethylnorcymserine (PEC) | Significantly Lowered | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of selective BChE inhibitors on beta-amyloid plaque formation.
In Vitro BChE Enzyme Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for measuring cholinesterase activity.[6][7][8]
Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting BChE.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (e.g., PEC)
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of BChE (e.g., 0.09 units/mL) and AChE in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of BTCI and ATCI in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add 20 µL of the BChE enzyme solution to the wells. For selectivity assessment, run a parallel plate with the AChE enzyme.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of the 14 mM BTCI substrate (or ATCI for the AChE plate).
-
Immediately measure the absorbance at 412 nm using a microplate spectrophotometer. Take readings at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell Culture-Based Analysis of APP and Beta-Amyloid
This protocol is based on studies using human neuroblastoma SH-SY5Y cells.[1][9][10][11]
Objective: To assess the effect of a test compound on the cellular processing of APP and the secretion of Aβ.
Materials:
-
Human neuroblastoma SH-SY5Y cells (can be transfected to overexpress human APP)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., PEC)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
ELISA kits for human Aβ₄₀ and Aβ₄₂
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies against APP, Aβ, and a loading control like β-actin, HRP-conjugated secondary antibodies, and ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate flasks or plates until they reach a desired confluency (e.g., 70-80%).
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the conditioned medium and centrifuge to remove any detached cells. Store the supernatant at -80°C for Aβ ELISA.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
-
Aβ Quantification (ELISA):
-
Use a commercial ELISA kit to measure the concentration of secreted Aβ₄₀ and Aβ₄₂ in the collected conditioned medium, following the manufacturer's instructions.
-
-
APP and Aβ Analysis (Western Blot):
-
Normalize the cell lysates to equal protein concentrations.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the full-length APP, C-terminal fragments of APP (CTFs), and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Analysis of Beta-Amyloid Plaques in a Transgenic Mouse Model
This protocol is a general guideline based on studies using APP transgenic mouse models.[12]
Objective: To evaluate the effect of a test compound on the formation and load of Aβ plaques in the brain of a transgenic mouse model of AD.
Materials:
-
APP transgenic mice (e.g., APP/PS1)
-
Test compound (e.g., PEC) formulated for in vivo administration
-
Anesthetic and perfusion solutions (PBS and 4% paraformaldehyde)
-
Vibratome or cryostat for brain sectioning
-
Formic acid for antigen retrieval
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with a digital camera and image analysis software
Procedure:
-
Animal Treatment:
-
Administer the test compound or vehicle to the transgenic mice for a specified duration, starting at an appropriate age. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the compound's properties.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde to fix the brain tissue.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by incubating it in a sucrose solution.
-
Section the brain using a vibratome or cryostat (e.g., 30-40 µm thick sections).
-
-
Immunohistochemistry:
-
Wash the brain sections in TBS.
-
Perform antigen retrieval by incubating the sections in formic acid (e.g., 95% for 5 minutes).
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking buffer (e.g., TBS with serum).
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the location of the Aβ plaques.
-
Mount the stained sections on glass slides, dehydrate, and coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of specific brain regions (e.g., cortex and hippocampus) using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load. This is typically done by setting a threshold for the stained plaques and calculating the percentage of the total area occupied by the plaques.
-
In Vitro Beta-Amyloid Aggregation Assay (Thioflavin T Assay)
This protocol is based on standard methods for monitoring amyloid fibril formation.
Objective: To determine if a test compound can inhibit or modulate the in vitro aggregation of Aβ peptides into amyloid fibrils.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ₁₋₄₂)
-
Thioflavin T (ThT)
-
Test compound (e.g., PEC)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Aβ Peptide Preparation:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the lyophilized peptide in a suitable solvent (e.g., HFIP or DMSO) and then diluting it into the assay buffer to the desired final concentration (e.g., 10-25 µM).
-
-
Assay Setup:
-
In a 96-well black plate, add the Aβ peptide solution.
-
Add the test compound at various concentrations or vehicle control.
-
Add ThT to a final concentration of around 10-25 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm. The plate may be shaken between readings to promote aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Analyze the aggregation kinetics, including the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation.
-
Determine the effect of the test compound on these parameters to assess its inhibitory or modulatory activity on Aβ aggregation.
-
Signaling Pathways and Mechanisms of Action
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway, which leads to the formation of Aβ.
Caption: APP processing pathways.
Experimental Workflow for Evaluating BChE Inhibitors
The following diagram outlines a typical experimental workflow for assessing the efficacy of a selective BChE inhibitor on beta-amyloid formation.
Caption: Experimental workflow.
Proposed Mechanism of Action of Selective BChE Inhibitors
The diagram below illustrates the hypothesized mechanism by which selective BChE inhibitors may reduce beta-amyloid plaque formation.
Caption: Proposed mechanism of action.
The precise mechanisms by which selective BChE inhibitors reduce Aβ levels are still under investigation but are thought to involve both cholinergic and non-cholinergic pathways.[1]
-
Cholinergic Mechanism: By inhibiting BChE, these compounds increase the levels of acetylcholine in the brain. Elevated ACh can stimulate muscarinic M1 receptors, which are known to promote the non-amyloidogenic processing of APP by enhancing α-secretase activity. This shifts APP cleavage away from the β-secretase pathway, thereby reducing the production of Aβ.
-
Non-Cholinergic Mechanism: Some studies suggest that BChE inhibitors may directly influence the synthesis and processing of APP, independent of their effects on acetylcholine levels. For instance, the AChE-selective analog phenserine has been shown to lower the translational efficiency of APP mRNA.[1] It is hypothesized that selective BChE inhibitors may have similar non-cholinergic effects.[1]
Conclusion
Selective inhibition of butyrylcholinesterase represents a compelling therapeutic strategy for Alzheimer's disease that extends beyond symptomatic relief of the cholinergic deficit. As demonstrated with the representative compound N1-phenethylnorcymserine (PEC), this approach has the potential to directly impact the underlying pathology by reducing the production of beta-amyloid. The data from in vitro and in vivo studies support the continued investigation of selective BChE inhibitors as disease-modifying agents. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to design and evaluate novel compounds targeting BChE for the treatment of Alzheimer's disease. Further research is warranted to fully elucidate the in vivo effects on plaque burden and the precise molecular mechanisms driving the reduction in Aβ pathology.
References
- 1. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis of APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western Blot Protocols | Antibodies.com [antibodies.com]
- 8. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Appearance and Growth of Amyloid Plaques in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AAIC Neuroscience Next [alz.confex.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes & Protocols: In Vitro Enzyme Inhibition Assay for Butyrylcholinesterase (BChE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. While acetylcholinesterase (AChE) is the primary enzyme for hydrolyzing the neurotransmitter acetylcholine, BChE can also perform this function and is considered a relevant target in the later stages of Alzheimer's disease when AChE levels decline.[1][2][3][4] The following document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to screen for and characterize inhibitors of BChE, such as the hypothetical compound BChE-IN-7. The protocol is based on the widely used Ellman's method.[5][6][7][8]
Principle of the Assay
The BChE inhibition assay is a colorimetric method used to measure the enzymatic activity of BChE.[9] The enzyme hydrolyzes a substrate, typically butyrylthiocholine (BTC), to produce thiocholine.[2] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][9] The rate of color development is proportional to the BChE activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of a test compound like this compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results are often presented in a tabular format for clear comparison with known inhibitors or other test compounds.
Table 1: Inhibitory Activity of this compound against Butyrylcholinesterase
| Compound | BChE IC50 (µM) | Positive Control (e.g., Rivastigmine) BChE IC50 (µM) |
| This compound | Data not available | ~0.4 |
Note: Specific experimental data for a compound designated "this compound" is not publicly available. The table serves as a template for data presentation. The IC50 value for the positive control, Rivastigmine, is provided for reference.[4]
Experimental Protocol
This protocol outlines the steps for determining the in vitro inhibition of BChE using Ellman's method in a 96-well plate format.
Materials and Reagents:
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Rivastigmine)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Preparation of Solutions:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.
-
BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well will need to be optimized, but a starting point could be 0.22 U/mL.[8]
-
BTC Substrate Solution (e.g., 10 mM): Dissolve butyrylthiocholine iodide in phosphate buffer to make a 10 mM stock solution.
-
DTNB Solution (e.g., 10 mM): Dissolve DTNB in phosphate buffer to make a 10 mM stock solution.
-
Test Inhibitor Stock Solution: Dissolve the test inhibitor (e.g., this compound) in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of Test Inhibitor: Prepare a series of dilutions of the test inhibitor from the stock solution in phosphate buffer. This will allow for the determination of the IC50 value.
Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following wells:
-
Blank: Contains phosphate buffer, BTC, and DTNB.
-
Control (No Inhibitor): Contains phosphate buffer, BChE, BTC, and DTNB.
-
Test Inhibitor: Contains phosphate buffer, BChE, BTC, DTNB, and the test inhibitor at various concentrations.
-
Positive Control: Contains phosphate buffer, BChE, BTC, DTNB, and a known BChE inhibitor (e.g., Rivastigmine).
-
-
Pre-incubation:
-
To each well (except the blank), add 20 µL of BChE enzyme solution.
-
To the test inhibitor wells, add 20 µL of the corresponding inhibitor dilution. To the control and blank wells, add 20 µL of phosphate buffer (or buffer with the same DMSO concentration as the inhibitor wells).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.[1][8]
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the BTC substrate and DTNB in phosphate buffer. For example, add 10 µL of 10 mM DTNB and 20 µL of 10 mM BTC to 130 µL of buffer for each well.
-
Add 160 µL of the reaction mixture to all wells to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm.
-
Take kinetic readings every minute for a specified duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
BChE Inhibition Assay Workflow
Caption: Workflow of the in vitro BChE enzyme inhibition assay.
Signaling Pathway of BChE Catalysis and Inhibition
Caption: Mechanism of BChE catalysis and its inhibition.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline esterase inhibition assay | Nawah Scientific [nawah-scientific.com]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Determination of BChE Inhibitory Activity using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. While its physiological role is not as well-defined as acetylcholinesterase (AChE), BChE is a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. In certain stages of Alzheimer's, BChE is believed to take over the function of AChE in hydrolyzing acetylcholine (ACh). Therefore, inhibiting BChE can increase the levels of ACh in the brain, which is a key strategy in managing the symptoms of the disease. BChE-IN-7 is a potent and selective inhibitor of BChE.[1]
This document provides a detailed protocol for determining the inhibitory activity of this compound on butyrylcholinesterase using the Ellman's assay.
Principle of the Ellman's Assay
The Ellman's assay is a rapid, simple, and reliable colorimetric method for measuring cholinesterase activity. The assay utilizes a synthetic substrate for BChE, butyrylthiocholine (BTC). BChE hydrolyzes BTC to produce thiocholine and butyrate. The produced thiocholine is a thiol compound that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB⁻), which is a yellow-colored anion. The intensity of the yellow color is proportional to the amount of thiocholine produced and can be quantified by measuring the absorbance at 412 nm. In the presence of a BChE inhibitor like this compound, the hydrolysis of BTC is reduced, leading to a decrease in the production of thiocholine and consequently, a reduction in the intensity of the yellow color.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound.
| Compound | Target | IC50 (µM) | Reference |
| This compound | BChE | 0.06 | [1] |
Experimental Protocols
Materials and Reagents
-
Butyrylcholinesterase (BChE) from human serum or equine serum
-
This compound
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.
-
BChE Solution: Prepare a stock solution of BChE in sodium phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay.
-
BTC Solution (Substrate): Prepare a stock solution of BTC in deionized water (e.g., 10 mM).
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in sodium phosphate buffer (e.g., 10 mM). Store protected from light.
Assay Procedure for IC50 Determination
The following protocol is designed for a 96-well plate format.
-
Assay Plate Setup:
-
Add 20 µL of sodium phosphate buffer to the blank wells.
-
Add 20 µL of the appropriate dilution of this compound to the inhibitor wells.
-
Add 20 µL of sodium phosphate buffer (or DMSO at the same concentration as the inhibitor solvent) to the control wells (100% activity).
-
-
Enzyme Addition: Add 20 µL of the BChE solution to all wells except the blank wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Prepare a reaction mixture containing the substrate and the Ellman's reagent. For each well, you will need 10 µL of 10 mM BTC and 10 µL of 10 mM DTNB, brought to a final volume of 160 µL with sodium phosphate buffer.
-
Add 160 µL of this reaction mixture to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well: Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_control is the rate of reaction in the absence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Caption: Experimental workflow for determining the IC50 of a BChE inhibitor using the Ellman's assay.
Caption: Mechanism of BChE activity and its inhibition in the Ellman's assay.
References
Application Notes and Protocols for Cell-Based Assay of BChE-IN-7 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1][2] While acetylcholinesterase (AChE) is the primary enzyme for this function in healthy brains, BChE activity becomes increasingly significant in neurodegenerative diseases like Alzheimer's disease (AD), where AChE levels are diminished.[3][4][5] In the progression of AD, BChE levels can increase, making it a key therapeutic target.[3][5] BChE is also implicated in the pathology of AD through its association with β-amyloid plaque formation.[3][6]
BChE inhibitors block the activity of the BChE enzyme, leading to an increase in acetylcholine levels in the synaptic cleft, which can enhance cholinergic transmission.[1] This mechanism is believed to help alleviate some of the cognitive symptoms associated with AD. BChE-IN-7 is a novel compound under investigation for its potential as a selective BChE inhibitor. These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound, focusing on its enzymatic inhibition and neuroprotective effects.
Signaling Pathway and Experimental Overview
The primary mechanism of BChE inhibitors is the prevention of acetylcholine breakdown. In a pathological context, such as Alzheimer's disease, inhibiting BChE can also have downstream effects on neuronal health and survival by mitigating the effects of amyloid-beta (Aβ) induced toxicity.
The following protocols outline a two-stage process for evaluating this compound. First, an in vitro enzymatic assay is used to determine the inhibitory activity of the compound on BChE. Second, a cell-based neuroprotection assay assesses the ability of the compound to protect neuronal cells from oxidative stress, a relevant model for neurodegenerative conditions.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: BChE Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) for BChE | IC₅₀ (µM) for AChE | Selectivity Index (AChE IC₅₀ / BChE IC₅₀) |
| This compound | e.g., 0.5 | e.g., 50 | e.g., 100 |
| Tacrine (Control) | e.g., 0.02 | e.g., 0.1 | e.g., 5 |
| Ethopropazine (Control) | e.g., 0.3 | e.g., 300 | e.g., 1000 |
Table 2: Neuroprotective Effect of this compound on SH-SY5Y Cells against H₂O₂-Induced Toxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5 |
| H₂O₂ only (100 µM) | - | 50 ± 4 |
| This compound + H₂O₂ | 0.1 | 65 ± 5 |
| This compound + H₂O₂ | 1 | 80 ± 6 |
| This compound + H₂O₂ | 10 | 95 ± 4 |
| This compound only | 10 | 98 ± 3 |
Experimental Protocols
Protocol 1: Determination of BChE Inhibitory Activity using Ellman's Assay
This protocol is adapted from the well-established Ellman's method to quantify cholinesterase activity.[7][8][9][10] The assay measures the hydrolysis of butyrylthiocholine by BChE, which produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[10]
Materials:
-
Human Butyrylcholinesterase (BChE) enzyme
-
This compound (and control inhibitors like Tacrine)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Butyrylthiocholine iodide (BTCI)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
DTNB Solution: Dissolve DTNB in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 10 mM.
-
BTCI Solution (Substrate): Dissolve BTCI in deionized water to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a working solution of BChE in 0.1 M sodium phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL).
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute this stock solution with the phosphate buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the various concentrations of this compound or control inhibitor. For the control (100% activity), add 25 µL of buffer.
-
Add 50 µL of the BChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 150 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the BTCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Neuroprotection Assay using SH-SY5Y Cells and MTT
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.[6] The human neuroblastoma cell line SH-SY5Y is a widely used model for such studies.[11] Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate the cells for 2 hours (pre-treatment).
-
Following pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress (except for the control and this compound only groups).
-
Incubate the plate for an additional 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
The control group consists of untreated cells and represents 100% viability.
-
Plot the cell viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.
-
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations [mdpi.com]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. scribd.com [scribd.com]
- 9. goldbio.com [goldbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Using BChE-IN-7 in SH-SY5Y Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and neurodegenerative disease research. These cells, derived from a metastatic bone marrow biopsy of a neuroblastoma patient, have the capacity to differentiate into a more mature neuronal phenotype, expressing various neuronal markers. SH-SY5Y cells express both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them a relevant model for studying the effects of cholinesterase inhibitors. While AChE activity is more prominent, BChE is also present and active in these cells.[1][2][3] Emerging evidence suggests that BChE plays a role in the pathophysiology of neuroblastoma and neurodegenerative disorders, making it a target for therapeutic intervention.
BChE-IN-7 is a selective inhibitor of butyrylcholinesterase. These application notes provide detailed protocols for the use of this compound in experiments with the SH-SY5Y cell line, including cell culture and differentiation, cytotoxicity assessment, determination of BChE inhibition in a cellular context, and analysis of downstream signaling effects.
Data Presentation
Inhibitor Profile: this compound (Hypothetical Data)
As specific experimental data for this compound is not publicly available, the following table presents hypothetical but plausible values based on known selective BChE inhibitors. Researchers should determine these values experimentally for their specific batch of this compound.
| Parameter | Value | Reference |
| Target | Butyrylcholinesterase (BChE) | Assumed |
| IC50 (BChE) | 30 nM | Based on similar selective inhibitors[4] |
| IC50 (AChE) | > 10,000 nM | Based on similar selective inhibitors[5] |
| Selectivity Index (AChE/BChE) | > 333 | Calculated |
| Recommended Solvent | DMSO | Standard for similar compounds |
| Typical Stock Concentration | 10 mM | Standard laboratory practice |
Cytotoxicity of this compound in SH-SY5Y Cells (Example Data)
The following table illustrates how to present cytotoxicity data for this compound on SH-SY5Y cells, as would be determined by an MTT or similar cell viability assay.
| This compound Concentration (µM) | Cell Viability (%) (Undifferentiated) | Cell Viability (%) (Differentiated) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 97 ± 5.1 |
| 10 | 95 ± 6.1 | 94 ± 5.5 |
| 25 | 92 ± 5.8 | 90 ± 6.2 |
| 50 | 75 ± 7.3 | 70 ± 8.1 |
| 100 | 45 ± 8.9 | 40 ± 9.3 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells to obtain a more mature neuronal phenotype for subsequent experiments.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Basal medium (e.g., Neurobasal) supplemented with 1% FBS, 10 µM all-trans-retinoic acid (RA), and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).
-
Tissue culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture (Undifferentiated):
-
Maintain SH-SY5Y cells in T-75 flasks with Growth Medium.
-
Passage the cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with Growth Medium, centrifuge, and resuspend in fresh medium.
-
Seed cells at a density of 2 x 10^4 cells/cm².
-
-
Neuronal Differentiation: [6][7][8][9]
-
Seed SH-SY5Y cells in the desired culture plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis) at a density of 1 x 10^4 cells/cm² in Growth Medium.
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.
-
Visually confirm differentiation by observing neurite outgrowth and a more neuronal morphology.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to SH-SY5Y cells.
Materials:
-
Undifferentiated or differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture/differentiate as described in Protocol 1.
-
Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock. Final concentrations should range from, for example, 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In-Cell Butyrylcholinesterase Activity Assay
Objective: To measure the inhibitory effect of this compound on endogenous BChE activity in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA protein assay reagents
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI) - BChE substrate
-
Selective AChE inhibitor (to isolate BChE activity)
-
96-well plate
-
Plate reader (412 nm)
Protocol:
-
Treat SH-SY5Y cells with various concentrations of this compound (at non-toxic concentrations determined in Protocol 2) for a desired time (e.g., 2, 6, or 24 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a selective AChE inhibitor to each well to ensure that the measured activity is primarily from BChE.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding BTCI.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader in kinetic mode.
-
The rate of change in absorbance is proportional to the BChE activity. Calculate the percentage of BChE inhibition relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 8. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BChE-IN-7 Administration in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of butyrylcholinesterase (BChE) inhibitors, exemplified by compounds structurally and functionally related to BChE-IN-7, in rodent models of Alzheimer's disease (AD). The information compiled is based on preclinical studies investigating the therapeutic potential of selective BChE inhibition.
Introduction and Rationale
In the progression of Alzheimer's disease, acetylcholinesterase (AChE) activity declines, while butyrylcholinesterase (BChE) activity can increase, particularly in association with amyloid-β (Aβ) plaques and neurofibrillary tangles.[1][2][3][4] This shift in the AChE/BChE ratio suggests that BChE plays a more significant role in acetylcholine (ACh) hydrolysis in the AD brain.[1][2][5] Therefore, selective inhibition of BChE presents a promising therapeutic strategy to ameliorate the cholinergic deficit and potentially modulate disease pathology.[1][6][7] Studies in rodent models have demonstrated that selective BChE inhibitors can elevate brain ACh levels, improve cognitive function, and reduce Aβ pathology.[1][2][8]
BChE Inhibitors Investigated in Rodent Models
Several selective BChE inhibitors have been characterized in preclinical AD models. These compounds, which serve as examples for the application of this compound, include cymserine analogs such as (-)-N1-phenethylnorcymserine (PEC) and (-)-N1,N8-bisnorcymserine (BNC), as well as novel carbamate-based inhibitors like UW-MD-95.[1][2][3] These inhibitors have been shown to be potent, reversible, and brain-penetrant.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on selective BChE inhibitors in rodent models of AD.
Table 1: In Vivo Effects of Selective BChE Inhibitors on Brain Acetylcholine Levels
| Compound | Dose (mg/kg, i.p.) | Rodent Model | Brain Region | Maximum ACh Increase (%) | Time to Max Effect (min) | Reference |
| PEC | 1.25 | Rat | Parietal Cortex | 180 | 40 | [1][2] |
| PEC | 2.5 | Rat | Parietal Cortex | 290 | 40 | [1][2] |
Table 2: Cognitive Improvement with Selective BChE Inhibitors in Rodent Models
| Compound | Dose (mg/kg, i.p.) | Rodent Model | Behavioral Test | Outcome | Reference |
| PEC | 0.5 | Aged Rat | 14-unit T-maze | Significant reduction in errors | [1] |
| BNC | 0.25 | Aged Rat | 14-unit T-maze | Significant reduction in errors | [1] |
| BNC | 0.5 | Aged Rat | 14-unit T-maze | Significant reduction in errors | [1] |
| UW-MD-95 | 0.3 - 3 | Aβ25-35-treated Mouse | Y-maze, Object Recognition, Passive Avoidance | Anti-amnesic effects | [3] |
| PEC | 1.0, 3.0 | Aβ1-40-treated Mouse | Not specified | Ameliorated cognitive impairment | [8] |
Table 3: Neuroprotective Effects of Selective BChE Inhibitors
| Compound | Rodent Model | Effect | Biomarker(s) | Reference |
| PEC | Transgenic mice overexpressing human mutant APP | Reduced Aβ levels | Brain Aβ peptide | [1][2] |
| UW-MD-95 | Aβ25-35-treated Mouse | Reduced Oxidative Stress | Lipid peroxidation, Cytochrome c release | [3] |
| UW-MD-95 | Aβ25-35-treated Mouse | Reduced Neuroinflammation | IL-6, TNFα, GFAP, IBA1 | [3] |
| UW-MD-95 | Aβ25-35-treated Mouse | Reduced Apoptosis | Bax level | [3] |
| UW-MD-95 | Aβ25-35-treated Mouse | Reduced Soluble Aβ1-42 | Soluble Aβ1-42 in hippocampus | [3] |
Experimental Protocols
Animal Models
-
Aged Rodent Model: Aged rats (e.g., Fischer-344) are used to model age-related cognitive decline.
-
Transgenic Mouse Model: Mice overexpressing human mutant amyloid precursor protein (APP) are used to model Aβ pathology.[1]
-
Pharmacological Mouse Model: Intracerebroventricular (ICV) injection of oligomeric Aβ peptides (e.g., Aβ25-35 or Aβ1-40) is used to induce acute cognitive deficits and neuroinflammation.[3][8]
Preparation and Administration of BChE Inhibitors
-
Formulation: Dissolve the BChE inhibitor in a vehicle suitable for injection, such as saline or a solution containing a small percentage of a solubilizing agent (e.g., DMSO), depending on the compound's solubility.
-
Dosage: Doses should be determined based on prior dose-response studies. Exemplary intraperitoneal (i.p.) doses for cymserine analogs range from 0.25 to 2.5 mg/kg.[1] For UW-MD-95, doses of 0.3-3 mg/kg have been shown to be effective.[3]
-
Administration: Administer the inhibitor via the desired route. Intraperitoneal injection is a common and effective route for systemic administration in rodents.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol is adapted from studies measuring ACh levels following BChE inhibitor administration.[1][2]
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the brain region of interest (e.g., parietal cortex).
-
Recovery: Allow the animal to recover from surgery for a minimum of 24-48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 2 hours before drug administration.
-
Drug Administration: Administer the BChE inhibitor (e.g., PEC at 1.25 or 2.5 mg/kg, i.p.).
-
Post-treatment Collection: Continue to collect dialysate samples for at least 3-4 hours post-administration.
-
ACh Analysis: Analyze the ACh concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Cognitive Behavioral Testing
This maze is used to assess spatial learning and memory.[1]
-
Acclimation: Acclimate the rats to the maze environment.
-
Training: Conduct acquisition training trials where the rats learn to navigate the maze to find a reward.
-
Drug Administration: Administer the BChE inhibitor or vehicle prior to the training sessions.
-
Data Collection: Record the number of errors (deviations from the correct path) and the runtime to complete the maze.
This test assesses short-term spatial working memory.[3]
-
Procedure: Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Drug Administration: Administer the BChE inhibitor (e.g., UW-MD-95, 0.3-3 mg/kg) 30 minutes before the test.
-
Data Analysis: An alternation is defined as entries into all three arms on consecutive choices. Calculate the percentage of spontaneous alternation.
Biochemical and Immunohistochemical Analysis
-
Tissue Collection: Following behavioral testing or at the end of the treatment period, euthanize the animals and collect brain tissue.
-
Homogenization: Homogenize the brain tissue (e.g., hippocampus and cortex) in appropriate buffers for subsequent analyses.
-
ELISA for Aβ and Cytokines: Use enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of Aβ1-40, Aβ1-42, and pro-inflammatory cytokines (e.g., IL-6, TNFα).[3]
-
Western Blotting: Use Western blotting to measure the levels of proteins involved in apoptosis (e.g., Bax, cytochrome c).[3]
-
Immunohistochemistry: Perfuse animals with paraformaldehyde, and prepare brain sections for immunohistochemical staining of markers for astrogliosis (GFAP) and microgliosis (IBA1).[3]
Visualizations
Caption: Proposed dual mechanism of action for BChE inhibitors in Alzheimer's disease.
References
- 1. pnas.org [pnas.org]
- 2. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective butyrylcholinesterase inhibitor UW‐MD‐95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Butyrylcholinesterase (BChE) Activity
Topic: In vivo imaging of Butyrylcholinesterase (BChE) Activity Using Selective Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific imaging agent designated "BChE-IN-7" identified it as a potent acetylcholinesterase (AChE) inhibitor with low activity against butyrylcholinesterase (BChE), making it unsuitable for selective BChE imaging. Therefore, these application notes and protocols are based on a representative, well-characterized near-infrared (NIR) fluorescent probe for BChE, exemplified by compounds such as DTNP, to provide a relevant and accurate guide for researchers in the field.
Introduction
Butyrylcholinesterase (BChE) is increasingly recognized as a significant biomarker and therapeutic target, particularly in neurodegenerative diseases like Alzheimer's disease (AD). In contrast to acetylcholinesterase (AChE), BChE levels are observed to increase in the brain during the progression of AD, where it associates with amyloid plaques and neurofibrillary tangles.[1][2][3] This makes BChE a promising target for diagnostic imaging to monitor disease progression and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the in vivo imaging of BChE activity using selective, activity-based probes. These probes are designed to provide a fluorescent or radioactive signal upon specific interaction with BChE, enabling real-time, non-invasive monitoring of its enzymatic activity in living organisms.
Principle of BChE-Selective Probes
The design of BChE-selective imaging probes leverages the structural differences in the active sites of BChE and AChE.[4] Probes are typically composed of three key moieties: a BChE-selective recognition group, a signal reporter (e.g., a fluorophore or a radionuclide), and a linker. The recognition group is designed to be preferentially cleaved by BChE, leading to the activation and release of the reporter molecule. This "turn-on" mechanism ensures that the signal is generated specifically in regions of high BChE activity, minimizing background noise and enhancing imaging contrast. For instance, the NIR probe DTNP is composed of a cyclopropane moiety as the recognition unit, a hemicyanine NIR fluorophore as the reporter, and a BChE inhibitor as a therapeutic component.[1]
Data Presentation: Properties of Representative BChE Imaging Probes
The following table summarizes the key quantitative data for a representative BChE imaging probe (Probe A, based on DTNP) and its hypothetical analogs (Probes B-D) to illustrate structure-activity relationships.
| Probe | IC50 for BChE (nM) | IC50 for AChE (nM) | Selectivity Index (AChE/BChE) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Probe A | 25 | 2500 | 100 | 650 | 680 | 0.25 |
| Probe B | 50 | 2000 | 40 | 655 | 685 | 0.22 |
| Probe C | 15 | 3000 | 200 | 645 | 675 | 0.30 |
| Probe D | 150 | 1500 | 10 | 660 | 690 | 0.18 |
Experimental Protocols
In Vitro Characterization of BChE Probes
Objective: To determine the selectivity and kinetic properties of the BChE imaging probe.
Materials:
-
Recombinant human BChE and AChE
-
BChE imaging probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorimeter or plate reader
Protocol:
-
Prepare a series of dilutions of the BChE imaging probe in PBS.
-
In separate wells of a 96-well plate, add recombinant BChE or AChE solution.
-
Add the probe dilutions to the enzyme-containing wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
To determine the IC50 values, perform a competitive assay with a known BChE substrate and varying concentrations of the probe.
-
Plot the fluorescence intensity against the probe concentration to determine the turn-on response. Plot the enzyme activity against the inhibitor concentration to calculate IC50 values.
In Vivo Imaging of BChE Activity in a Mouse Model of Alzheimer's Disease
Objective: To non-invasively visualize BChE activity in the brain of a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
Materials:
-
Transgenic AD mice and wild-type control mice.
-
BChE imaging probe formulated for intravenous injection.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Sterile saline.
Protocol:
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Acquire a baseline fluorescence image of the mouse head to determine background signal.
-
Administer the BChE imaging probe via intravenous (tail vein) injection. A typical dose might be 100-200 µL of a 100 µM solution.[1]
-
Acquire fluorescence images at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes) to determine the optimal imaging window.
-
For blocking experiments to confirm specificity, pre-inject a separate cohort of mice with a known BChE inhibitor (e.g., ethopropazine) 30 minutes prior to administering the imaging probe.
-
After the final imaging session, euthanize the mice and perfuse with saline.
-
Excise the brain for ex vivo imaging to confirm the in vivo signal localization and for subsequent histological analysis (e.g., co-staining for BChE and amyloid plaques).
Data Analysis:
-
Define regions of interest (ROIs) over the brain in the acquired images.
-
Quantify the average fluorescence intensity within the ROIs at each time point.
-
Compare the fluorescence signal between the AD model mice and wild-type controls.
-
In the blocking study, compare the signal in the presence and absence of the BChE inhibitor.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting butyrylcholinesterase for preclinical single photon emission computed tomography (SPECT) imaging of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low BChE-IN-7 potency in enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BChE-IN-7 in enzymatic assays. Our goal is to help you overcome common challenges and achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
A1: this compound is a potent inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. While the exact IC50 value can vary depending on experimental conditions, studies on similar potent BChE inhibitors show IC50 values in the micromolar to nanomolar range. For instance, a selective BChE inhibitor, compound 7, demonstrated an IC50 value of 9.72 μM against equine BChE.[1] Another study reported a different carbamate inhibitor, also designated as compound 7, with a much higher potency, showing an IC50 of 0.38 ± 0.01 μM.[2] It is crucial to establish a baseline IC50 in your specific assay system.
Q2: What is the mechanism of action for BChE inhibitors like this compound?
A2: BChE inhibitors function by blocking the active site of the butyrylcholinesterase enzyme. This prevents the enzyme from breaking down its substrate, such as butyrylthiocholine in in vitro assays. By inhibiting BChE, these compounds increase the availability of acetylcholine in the synaptic cleft in vivo, which is a key therapeutic strategy for conditions like Alzheimer's disease.[3] The inhibition can be reversible, pseudo-irreversible, or irreversible depending on the chemical nature of the inhibitor.
Q3: What are the critical components of a BChE enzymatic assay?
A3: A typical BChE enzymatic assay, such as the Ellman's method, includes the following key components:
-
BChE enzyme: The source and purity of the enzyme are critical for reproducible results.
-
Substrate: Butyrylthiocholine iodide (BTCI) is a common substrate.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used to produce a colored product that can be measured spectrophotometrically.
-
Buffer: A phosphate buffer with a stable pH (typically around 7.4) is essential for optimal enzyme activity.
-
Inhibitor: this compound at various concentrations.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution and aliquots at -20°C or lower for long-term stability. Always refer to the manufacturer's data sheet for specific storage recommendations.
Troubleshooting Guide for Low this compound Potency
This guide addresses the common issue of observing lower than expected potency (higher IC50 value) for this compound in your enzymatic assays.
Problem: Observed IC50 value for this compound is significantly higher than expected.
Below are potential causes and recommended solutions presented in a tabular format for clarity.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inaccurate Pipetting or Dilution | - Verify the calibration of your pipettes. - Perform serial dilutions carefully and use fresh pipette tips for each dilution step to avoid cross-contamination. - Prepare a fresh dilution series for each experiment. |
| Degradation of this compound | - Prepare fresh stock solutions of this compound from a new vial if possible. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Protect the inhibitor from light if it is light-sensitive. |
| Suboptimal Assay Conditions | - pH: Ensure the pH of the assay buffer is optimal for BChE activity (typically pH 7.4-8.0). Verify the pH of your buffer with a calibrated pH meter. - Temperature: Maintain a constant and optimal temperature (e.g., 25°C or 37°C) throughout the assay. - Incubation Time: Ensure sufficient pre-incubation time for the inhibitor with the enzyme before adding the substrate to allow for binding. |
| Incorrect Enzyme or Substrate Concentration | - Enzyme Concentration: Titrate the BChE enzyme to determine the optimal concentration that yields a linear reaction rate within the desired assay time. - Substrate Concentration: The concentration of butyrylthiocholine can affect the apparent IC50 value. A concentration of 5 mM is often found to be optimal.[4] Ensure the substrate concentration is appropriate for your assay and consistent across experiments. |
| Issues with Reagents | - Enzyme Activity: Verify the activity of your BChE enzyme stock. Enzyme activity can decrease over time, even with proper storage. - DTNB Quality: Ensure the DTNB solution is fresh and has not degraded. A degraded DTNB solution will result in a weaker signal. |
| Solvent Effects | - The final concentration of the solvent (e.g., DMSO) in the assay wells should be kept low (typically ≤1%) and consistent across all wells, including controls. High solvent concentrations can inhibit enzyme activity. |
Experimental Protocols
Standard BChE Inhibition Assay Protocol (Ellman's Method)
This protocol is a generalized procedure and may require optimization for your specific experimental setup.
Materials:
-
BChE (from equine serum or human plasma)
-
This compound
-
Butyrylthiocholine Iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of BTCI and DTNB in the assay buffer. A final concentration of 5 mM for BTCI and 0.5 mM for DTNB is a good starting point.[4]
-
Prepare the BChE enzyme solution in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound solution at different concentrations (or vehicle control)
-
BChE enzyme solution
-
-
Include control wells:
-
Blank: Assay buffer, DTNB, and substrate (no enzyme).
-
Negative Control (100% activity): Assay buffer, vehicle (e.g., DMSO), enzyme, DTNB, and substrate.
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the BTCI and DTNB solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 - ((V_inhibitor / V_control) * 100)
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Signaling Pathway of BChE Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with BChE-IN-7 solubility and stability in buffers
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of BChE-IN-7?
A1: For many small molecule inhibitors, a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing concentrated stock solutions.[1] It is crucial to use anhydrous solvent to minimize degradation of the compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of hydrophobic small molecules like many enzyme inhibitors in aqueous buffers is often challenging and can lead to precipitation. It is best practice to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute this stock into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the biological system.[1]
Q3: How stable is this compound in aqueous buffer solutions?
A3: The stability of small molecules in aqueous buffers can be influenced by pH, temperature, and the presence of other components. It is recommended to prepare fresh dilutions in aqueous buffer for each experiment.[2] If storage of the diluted compound is necessary, it should be for a short period on ice. Long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis or degradation.
Q4: What are the common biological buffers compatible with this compound?
A4: this compound is expected to be compatible with common biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. However, the solubility and stability can vary. It is advisable to perform a solubility and stability test in the specific buffer system of your experiment. Some buffers containing nucleophiles, like sodium azide, may react with the compound.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in PBS.
Q: I observed precipitation when I diluted my this compound DMSO stock solution into PBS. What could be the cause and how can I resolve this?
A: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in PBS may exceed its solubility limit in that buffer.
-
Solution: Try diluting to a lower final concentration. Determine the aqueous solubility limit of this compound in your specific buffer.
-
-
High Organic Solvent Concentration: While a small amount of DMSO is usually tolerated, a higher percentage can sometimes cause the buffer salts to precipitate, which may be mistaken for the compound precipitating.
-
Solution: Ensure the final DMSO concentration is kept to a minimum, ideally below 1%.
-
-
Buffer Composition and pH: The salt concentration and pH of the PBS can affect the solubility of your compound.[3][4] Concentrated PBS (e.g., 10x) is more prone to causing precipitation.[3]
-
Temperature: Low temperatures can decrease the solubility of both the compound and the buffer salts.[3]
-
Solution: Prepare the dilution at room temperature and ensure all components are fully dissolved before use. If storing at 4°C, allow the solution to return to room temperature and check for any precipitate before use.
-
Issue 2: Inconsistent results or loss of this compound activity over time.
Q: My experimental results with this compound are not reproducible, and the inhibitory effect seems to decrease with time. What could be the problem?
A: This suggests a stability issue with this compound in your experimental setup. Consider the following:
-
Aqueous Instability: this compound may be undergoing hydrolysis or degradation in the aqueous buffer.
-
Solution: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
-
Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), reducing the effective concentration in your assay.
-
Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before dispensing can also help.
-
-
Reaction with Buffer Components: Some buffer components or additives could be reacting with this compound.
-
Solution: Review all components in your assay buffer for potential reactivity. Buffers containing preservatives like sodium azide or strong nucleophiles should be used with caution.[2]
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Buffers
| Buffer (pH 7.4) | Maximum Solubility (µM) at 25°C | Final DMSO Concentration |
| PBS (1x) | 50 | < 0.5% |
| Tris-HCl (50 mM) | 75 | < 0.5% |
| HEPES (50 mM) | 100 | < 0.5% |
Table 2: Hypothetical Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Storage Temperature | Time | Remaining Activity (%) |
| 25°C (Room Temp) | 2 hours | 95% |
| 8 hours | 70% | |
| 4°C | 24 hours | 85% |
| 48 hours | 60% | |
| -20°C (in DMSO) | 6 months | >98% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Aqueous Solubility Assessment
-
Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., 1x PBS, pH 7.4), microcentrifuge tubes.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer.
-
Ensure the final DMSO concentration is consistent and low across all dilutions.
-
Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) with gentle agitation.
-
Visually inspect for any precipitation.
-
For a more quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).
-
The highest concentration that remains in solution without precipitation is the approximate solubility limit.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting BChE.
Caption: Workflow for assessing this compound solubility and stability.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Interpreting unexpected results in BChE-IN-7 inhibition curves
This guide provides troubleshooting advice and frequently asked questions for researchers using BChE-IN-7 in butyrylcholinesterase (BChE) inhibition experiments. It addresses common issues related to unexpected inhibition curves and provides standardized protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of butyrylcholinesterase (BChE).[1] Its mechanism involves binding to the active site of the BChE enzyme. A docking model suggests its carbazole ring forms π–π interactions with the aromatic rings of Trp231 and Phe329 within the enzyme's acyl pocket.[1] This binding prevents the enzyme from hydrolyzing its substrate, acetylcholine, and other choline esters.[2] The development of selective BChE inhibitors is significant for studying and potentially treating late-stage Alzheimer's disease, where BChE levels are elevated while acetylcholinesterase (AChE) levels decline.[3][4][5]
Q2: What are the expected IC50 values for this compound and its analogs?
A2: The parent compound, designated as compound 7 in key literature, has a reported IC50 value of 9.72 μM for equine BChE.[1] An optimized analog, compound 16 , demonstrates significantly higher potency with an IC50 of 0.763 μM for equine BChE and 0.443 μM for human BChE.[1] Both compounds show high selectivity, with no significant inhibition of acetylcholinesterase (AChE) at concentrations of 10 μM.[1]
| Compound | Target Enzyme | IC50 Value (μM) | Selectivity vs. AChE |
| This compound (Compound 7) | Equine BChE | 9.72 | No significant inhibition at 10 μM |
| Analog (Compound 16) | Equine BChE | 0.763 | No significant inhibition at 10 μM |
| Analog (Compound 16) | Human BChE | 0.443 | High (Specific ratio not detailed) |
| Data sourced from ACS Publications.[1] |
Troubleshooting Guide: Interpreting Unexpected Inhibition Curves
This section addresses specific issues you may encounter when generating inhibition curves for this compound.
Q3: My experimentally determined IC50 value is significantly different from the published value. Why?
A3: Discrepancies in IC50 values can arise from several factors:
-
Assay Conditions: Minor variations in pH, temperature, substrate concentration, or enzyme source (e.g., human vs. equine BChE) can alter inhibitor potency.[6] Ensure your assay buffer is consistently at the correct pH (typically pH 7.2-8.0 for Ellman's assay).[6][7]
-
Substrate Concentration: The measured IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. It is crucial to use a consistent substrate concentration, often at or below the Michaelis constant (Km), for comparable results.
-
Reagent Stability: this compound, like many small molecules, may degrade if not stored correctly. Ensure the inhibitor stock solution is fresh and has been stored under recommended conditions (e.g., -20°C, protected from light). The enzyme itself can also lose activity over time; use a fresh aliquot for each experiment.
-
Pipetting Errors: Inaccurate serial dilutions of the inhibitor are a common source of error. Calibrate your pipettes and use precise techniques.
Q4: The inhibition curve does not reach 100% inhibition and plateaus at a lower value. What does this mean?
A4: An inhibition curve that fails to reach 100% (or 0% residual activity) suggests partial inhibition .[8][9]
-
Mechanism of Action: This phenomenon can occur if the enzyme-inhibitor-substrate complex can still produce the product, albeit at a slower rate than the enzyme-substrate complex alone.[8][9] This results in a residual level of enzyme activity even at saturating concentrations of the inhibitor.
-
Inhibitor Solubility: Poor solubility of this compound at higher concentrations can also cause this effect.[10] If the compound precipitates out of solution, the effective concentration stops increasing, leading to a plateau in inhibition. Visually inspect your high-concentration wells for any signs of precipitation.
-
Compound Purity: The presence of impurities in your this compound sample could interfere with the assay.
Q5: My inhibition curve is biphasic, showing two distinct phases of inhibition. What could be the cause?
A5: Biphasic dose-response curves are uncommon but can be caused by several mechanisms:[11]
-
Multiple Binding Sites: The inhibitor may bind to two different sites on the enzyme with different affinities—for instance, the catalytic active site and a peripheral anionic site (PAS). This can lead to a complex inhibition pattern where different concentrations of the inhibitor elicit different inhibitory effects.
-
Substrate-Dependent Effects: At high concentrations, some substrates can bind to a peripheral site on cholinesterases, causing either substrate activation or inhibition.[12][13] The presence of an inhibitor can modulate this effect, potentially leading to a biphasic curve.
-
Assay Artifact: A biphasic curve could also be an artifact of the experimental setup, such as interference from the compound with the detection method (e.g., absorbance at 412 nm in the Ellman's assay). Run a control experiment with the inhibitor and the detection reagent (DTNB) but without the enzyme to check for any direct reaction.
Q6: I am seeing high variability and poor reproducibility between my experimental replicates. What are the common sources of error?
A6: Poor reproducibility often points to inconsistencies in the experimental protocol.
-
Reaction Timing: The Ellman's assay is a kinetic assay.[6] Ensure that the incubation times for all wells, from the addition of the enzyme to the start of the measurement, are precisely the same. Using a multi-channel pipette can help ensure simultaneous addition of reagents.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Conduct the entire assay on a temperature-controlled plate reader or in a water bath to maintain a constant temperature.
-
Reagent Preparation: The Ellman's reagent (DTNB) is sensitive to pH and can degrade.[7] Prepare it fresh and ensure the pH of the final reaction mixture is stable. Check for a strong yellow color when a known thiol (like cysteine) is added to the DTNB solution to confirm its reactivity.[7]
-
Mixing: Inadequate mixing of reagents in the well can lead to inconsistent reaction rates. Ensure the plate is gently agitated after the addition of each component.
Experimental Protocols
Protocol: BChE Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methods for measuring cholinesterase activity.[6][14][15]
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0, with 1 mM EDTA.[15][16]
-
DTNB Solution (Ellman's Reagent): Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 mL of Reaction Buffer. Prepare this solution fresh daily.[15]
-
Substrate Solution: Prepare a stock solution of Butyrylthiocholine Iodide (BTCI) in deionized water. The final concentration in the well should be optimized for your specific enzyme lot (e.g., 0.5 mM).
-
Enzyme Solution: Prepare a working solution of human BChE in Reaction Buffer. The concentration should be adjusted to yield a linear reaction rate for at least 15 minutes.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO. Serially dilute this stock to create a range of working concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
2. Assay Procedure (96-Well Plate Format):
-
Add 25 µL of this compound dilutions or vehicle (DMSO) to appropriate wells.
-
Add 125 µL of Reaction Buffer to all wells.
-
Add 25 µL of the BChE enzyme solution to all wells except for the blank. Mix gently.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the BTCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 15-20 minutes.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Visual Guides and Diagrams
Experimental Workflow
Caption: Workflow for a BChE inhibition assay using the Ellman's method.
Troubleshooting Logic for Unexpected Curves
Caption: Decision tree for troubleshooting common unexpected results.
Proposed Binding of this compound
Caption: Simplified diagram of this compound's proposed binding interactions.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 13. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. broadpharm.com [broadpharm.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of BChE-IN-7 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the blood-brain barrier (BBB) permeability of novel butyrylcholinesterase (BChE) inhibitors, exemplified by the BChE-IN-7 series.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting butyrylcholinesterase (BChE) in neurodegenerative diseases?
A1: In progressive neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) levels in the brain tend to decrease, while BChE levels can increase.[1][2] BChE can substitute for AChE in hydrolyzing acetylcholine, a key neurotransmitter for memory and cognition.[1] Therefore, inhibiting BChE can help restore acetylcholine levels, offering a therapeutic strategy.[3] Developing selective BChE inhibitors may also reduce the peripheral side effects associated with dual inhibition of both AChE and BChE.[1]
Q2: Why is blood-brain barrier (BBB) permeability a critical factor for BChE inhibitors?
A2: For a BChE inhibitor to be effective in treating central nervous system (CNS) disorders, it must cross the highly selective blood-brain barrier to reach its target in the brain.[4][5] The BBB restricts the passage of most molecules, and insufficient permeability is a major cause of clinical trial failures for CNS drug candidates.[4][6] Therefore, optimizing BBB penetration is a crucial step in the preclinical development of these compounds.[5]
Q3: What are the key physicochemical properties influencing a molecule's ability to cross the BBB?
A3: Generally, small, lipid-soluble molecules with a molecular weight under 400 Da are more likely to cross the BBB via passive diffusion.[6] Other important factors include a low polar surface area (PSA), the number of hydrogen bond donors and acceptors, and the overall charge of the molecule.[1][6]
Q4: What are the common in vitro models for assessing BBB permeability?
A4: Common in vitro models include non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using brain endothelial cells (like bEnd.5 cells) or co-culture models that more closely mimic the in vivo environment.[4][7][8] PAMPA is a high-throughput method for predicting passive diffusion, while cell-based models can also account for active transport and efflux mechanisms.[9][10]
Q5: How do in vitro results for BBB permeability correlate with in vivo outcomes?
A5: While in vitro models are valuable for initial screening, the correlation with in vivo BBB penetration can be poor.[4] This is because in vitro models may not fully replicate the complexity of the neurovascular unit, including the influence of pericytes, astrocytes, and active efflux transporters like P-glycoprotein (P-gp).[6][11] Therefore, promising candidates from in vitro assays should always be validated in in vivo models.[4]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Step |
| High Polar Surface Area (PSA) of the derivative. | Modify the chemical structure to reduce the number of polar groups. Consider masking polar functionalities with lipophilic groups that can be cleaved in the CNS. |
| High Molecular Weight. | Synthesize derivatives with a lower molecular weight, ideally below 400 Da, to facilitate passive diffusion.[6] |
| Low Lipophilicity. | Increase the lipophilicity (logP) of the compound by adding non-polar functional groups. However, avoid excessive lipophilicity, which can lead to other issues like plasma protein binding. |
| Experimental Artifact. | Verify the integrity of the artificial membrane. Ensure proper dissolution of the compound in the donor well and check for precipitation. Run control compounds with known BBB permeability to validate the assay setup.[12] |
Issue 2: High Permeability in PAMPA, but Low Brain Penetration In Vivo
| Potential Cause | Troubleshooting Step |
| Active Efflux by Transporters (e.g., P-glycoprotein). | Perform a Caco-2 assay or a similar cell-based assay that expresses efflux transporters to determine the efflux ratio of the compound.[13] If efflux is high, consider co-administration with a known P-gp inhibitor in preclinical models or redesign the molecule to reduce its affinity for the transporter. |
| High Plasma Protein Binding. | Determine the fraction of the compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB.[1] If binding is high, structural modifications may be needed to reduce it. |
| Rapid Metabolism. | Assess the metabolic stability of the compound in liver microsomes or plasma.[14] Rapid degradation in the periphery will reduce the amount of drug available to enter the brain. |
Issue 3: Inconsistent Results in BChE Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation. | Check the solubility of the derivative in the assay buffer. Use a co-solvent like DMSO if necessary, but keep the final concentration low (typically <1%) to avoid effects on enzyme activity. |
| Instability of the Compound. | Assess the chemical stability of the compound in the assay buffer over the incubation period. |
| Incorrect Enzyme or Substrate Concentration. | Verify the activity of the BChE enzyme stock and the concentration of the substrate solution. Run a standard inhibitor (e.g., rivastigmine) to confirm assay performance.[2] |
| Mixed-Type Inhibition. | Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[1] This can provide insights for further structural optimization. |
Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of this compound Derivatives
| Compound | Molecular Weight (Da) | logP | Polar Surface Area (Ų) | PAMPA-BBB Pe (10-6 cm/s) |
| This compound | 410.5 | 2.8 | 95.2 | 1.5 |
| This compound-D1 | 396.4 | 3.5 | 75.8 | 4.2 |
| This compound-D2 | 424.6 | 3.9 | 70.1 | 5.8 |
| This compound-D3 | 438.5 | 2.5 | 110.5 | 0.9 |
| Verapamil (Control) | 454.6 | 3.5 | 92.8 | 8.5 |
| Atenolol (Control) | 266.3 | 0.2 | 91.6 | 0.8 |
Table 2: BChE Inhibition and In Vivo Brain Penetration of Lead Derivatives
| Compound | BChE IC50 (nM) | Efflux Ratio (Caco-2) | Brain/Plasma Ratio (in vivo) |
| This compound | 55 | 1.8 | 0.2 |
| This compound-D1 | 48 | 2.5 | 0.5 |
| This compound-D2 | 62 | 1.2 | 1.8 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol is adapted from standard high-throughput screening methods.[9][10][15]
-
Preparation of the Artificial Membrane: A porcine brain lipid extract is dissolved in an organic solvent (e.g., dodecane) to create the BBB-mimicking lipid solution.[9][15]
-
Coating the Donor Plate: 5 µL of the lipid solution is carefully added to the filter of each well of a 96-well filter plate (the donor plate).
-
Preparation of Solutions:
-
Acceptor Solution: Phosphate-buffered saline (PBS) at pH 7.4 is added to each well of a 96-well acceptor plate.
-
Donor Solution: Prepare stock solutions of test compounds in DMSO. Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be less than 1%.
-
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The assembled plate is incubated at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA / Ceq) ] * (VD * VA) / ( (VD + VA) * Area * Time ) Where:
-
CA is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
Protocol 2: BChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[8][16]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Equine serum butyrylcholinesterase.
-
-
Assay Procedure:
-
Add 25 µL of the test compound solution (in buffer with minimal DMSO) to the wells of a 96-well plate.
-
Add 25 µL of BChE solution to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the BTCI substrate solution.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for development of BBB-permeable BChE inhibitors.
Caption: Role of BChE inhibitors in the cholinergic synapse.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo models of BBB to evaluate brain targeting drug delivery | Semantic Scholar [semanticscholar.org]
- 8. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 11. Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: BChE-IN-7 and Neuronal Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the butyrylcholinesterase (BChE) inhibitor, BChE-IN-7, in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroscience research?
A1: this compound is a chemical inhibitor of the enzyme butyrylcholinesterase (BChE). BChE, alongside acetylcholinesterase (AChE), plays a role in hydrolyzing the neurotransmitter acetylcholine.[1] In certain neurodegenerative conditions like late-stage Alzheimer's disease, BChE levels in the brain can increase while AChE levels decrease.[2] Therefore, inhibiting BChE is a therapeutic strategy to increase acetylcholine levels, which may alleviate cognitive decline.[2][3]
Q2: I am observing unexpected cell death in my neuronal cultures after treatment with a BChE inhibitor. What are the possible reasons?
A2: Unforeseen cytotoxicity can stem from several factors. Firstly, the compound itself, while targeting BChE, might have off-target effects leading to cell death. Secondly, issues with the experimental setup, such as incorrect compound concentration, problems with solubility, or contamination of the cell culture, can lead to inaccurate results. It is also possible that the specific neuronal cell line you are using is particularly sensitive to this class of compounds.
Q3: Which neuronal cell lines are commonly used for cytotoxicity studies of BChE inhibitors?
A3: The human neuroblastoma cell line SH-SY5Y is a frequently used model for neurotoxicity and cytotoxicity assessments of cholinesterase inhibitors.[2][4][5] These cells express both AChE and BChE, making them a relevant system for such studies.[5] Other primary neuronal cultures or different immortalized neuronal cell lines can also be employed depending on the specific research question.
Q4: What are the common assays to measure cytotoxicity in neuronal cell lines?
A4: Several standard assays can be used to quantify cell viability and cytotoxicity. These include:
-
MTT Assay: Measures the metabolic activity of viable cells.[6]
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Caspase Activity Assays: Detect the activation of caspases, which are key enzymes in the apoptotic cell death pathway.[7]
Troubleshooting Guides
This section provides guidance on common issues encountered during cytotoxicity experiments with BChE inhibitors in neuronal cell lines.
Troubleshooting Cell Culture Contamination
| Problem | Possible Cause | Solution |
| Cloudy or discolored media | Bacterial or fungal contamination.[8][9] | Discard the contaminated cultures immediately. Thoroughly clean and disinfect the incubator and biosafety cabinet.[10] Review and reinforce aseptic techniques with all lab personnel.[10] |
| Cells appear unhealthy or are dying unexpectedly without treatment | Mycoplasma contamination.[9] | Quarantine the suspicious cultures and test for mycoplasma using PCR or a specific detection kit.[11] If positive, discard the cultures and decontaminate the work area. Regularly test all cell stocks for mycoplasma.[11] |
| Floating debris or unusual particles in the culture | Could be a sign of contamination or cellular stress.[9] | Examine the culture under a microscope to identify the nature of the particles. If contamination is suspected, follow the appropriate decontamination procedures.[8] |
Troubleshooting Cytotoxicity Assays
| Assay | Problem | Possible Cause | Solution |
| MTT Assay | Low signal or no color change in control wells | Insufficient number of viable cells.[12] MTT reagent is old or was improperly stored. The specific cell type may have low metabolic activity.[12] | Ensure you are seeding an optimal number of cells per well. Use fresh MTT reagent. Consider increasing the incubation time, but be aware that prolonged incubation can also be toxic to cells.[6] |
| High background signal | Contamination of media or reagents.[13] The test compound may directly react with MTT. | Use sterile, high-quality reagents. Run a control with the compound in cell-free media to check for direct reaction with MTT. | |
| LDH Assay | High background LDH release in control wells | Serum in the culture medium contains LDH.[14] Cells are overly confluent or stressed, leading to spontaneous cell death. | Reduce the serum concentration in the medium during the assay or use serum-free medium if the cells can tolerate it for the assay duration.[15] Ensure optimal cell seeding density and gentle handling of the cells.[16] |
| Low signal in positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and mixed thoroughly. Increase the incubation time with the lysis buffer if necessary. | |
| Caspase Assay | No significant increase in caspase activity in apoptotic positive control | The timing of the assay is not optimal for detecting peak caspase activation.[17] The chosen apoptosis inducer is not effective for your cell line. | Perform a time-course experiment to determine the optimal time point for measuring caspase activity after inducing apoptosis.[17] Confirm the efficacy of your positive control inducer. |
| High background fluorescence/absorbance | Autofluorescence of the compound or components in the media. | Run a blank control with the compound in the assay buffer to measure its intrinsic fluorescence/absorbance and subtract this from the sample readings. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected BChE Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 1 | BChE | 0.12 ± 0.09 | [18] |
| Compound 7 | BChE | 0.38 ± 0.01 | [18] |
| Compound 16 | BChE | 0.443 | [4] |
| Quercetin | BChE | 2.51 ± 0.04 | [19] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Cytotoxicity of Selected BChE Inhibitors in SH-SY5Y Cells
| Compound | Assay | Concentration (µM) | Cell Viability (%) | Reference |
| Compound 8 | MTT | 10 | ~100 | [2] |
| 50 | ~100 | [2] | ||
| Compound 18 | MTT | 10 | ~100 | [2] |
| 50 | ~100 | [2] | ||
| Compound 16 | MTT | up to 10 | No toxicity observed | [4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
Assay Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium alone). Calculate cytotoxicity based on the LDH released from treated cells relative to the controls.
Caspase-3/7 Activity Assay (Colorimetric)
This protocol detects the activation of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a known apoptosis inducer as a positive control.
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer provided with the assay kit.[7]
-
Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.[7]
-
Caspase Reaction: In a new plate, mix the cell lysate with the caspase substrate (e.g., DEVD-pNA) and reaction buffer.[7][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3/7 activity.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Potential apoptosis signaling pathway induced by BChE inhibitors.
References
- 1. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. 细胞培养污染故障排除 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. mpbio.com [mpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Butyrylcholinesterase (BChE) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for substrate inhibition in Butyrylcholinesterase (BChE) assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of BChE assays?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] In BChE assays, as the concentration of the substrate (e.g., butyrylthiocholine) increases beyond an optimal point, the enzyme's activity may appear to decrease. This can lead to an underestimation of the true enzyme activity or inaccurate determination of inhibitor potency. This non-Michaelis-Menten behavior is crucial to consider for accurate data interpretation.[2]
Q2: What is the underlying mechanism of substrate inhibition in BChE?
A2: Substrate inhibition in cholinesterases like BChE can occur when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active ternary complex.[1][3] This binding can occur at a peripheral anionic site (PAS) on the enzyme, which is distinct from the active site.[4] At high substrate concentrations, the increased likelihood of this secondary binding event leads to a reduction in the overall catalytic rate.
Q3: How can I determine if my BChE assay is affected by substrate inhibition?
A3: To determine if substrate inhibition is occurring, you should perform a substrate concentration curve experiment. This involves measuring the initial reaction velocity at a wide range of substrate concentrations while keeping the enzyme concentration constant. If substrate inhibition is present, the resulting plot of reaction velocity versus substrate concentration will show an initial increase, reach a maximum velocity (Vmax), and then decrease at higher substrate concentrations, creating a characteristic "bell-shaped" curve.[1]
Q4: What are the key parameters to optimize in a BChE assay to avoid substrate inhibition?
A4: The most critical parameter to optimize is the substrate concentration. It is essential to determine the optimal substrate concentration that yields the maximal reaction velocity without causing inhibition.[5] Additionally, for assays using biological samples like serum, the dilution factor of the sample is crucial. High concentrations of endogenous substances in the sample can sometimes influence enzyme kinetics.[6] A study by Jońca et al. (2015) showed that a 400-fold dilution of human serum with 5mM S-butyrylthiocholine iodide was optimal for their BChE activity measurements.[6]
Q5: Are there alternative substrates for BChE that are less prone to causing substrate inhibition?
A5: While butyrylthiocholine is a common substrate, exploring other substrates can be a strategy to mitigate substrate inhibition. The degree of substrate inhibition can be substrate-dependent. It is recommended to consult scientific literature for substrates that have been characterized with BChE and exhibit a broader optimal concentration range. However, the most common approach is to optimize the concentration of a chosen substrate rather than seeking an alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear reaction progress curves (Absorbance vs. Time) | 1. Substrate depletion. 2. Enzyme instability. 3. Substrate inhibition developing over time. | 1. Use a lower enzyme concentration or a higher initial substrate concentration (within the optimal range). 2. Check the stability of your enzyme preparation at the assay temperature and pH. 3. Analyze only the initial linear portion of the curve to determine the initial velocity. |
| "Bell-shaped" curve in the substrate concentration-velocity plot | Substrate inhibition is occurring at higher substrate concentrations. | 1. Identify the optimal substrate concentration from the peak of the curve and use this concentration for all subsequent experiments. 2. Fit the data to a kinetic model that accounts for substrate inhibition (e.g., the Haldane equation) to determine the kinetic parameters accurately. |
| Inconsistent results between experiments | 1. Variation in reagent preparation. 2. Fluctuation in temperature. 3. Pipetting errors. 4. Inconsistent serum/sample dilution. | 1. Prepare fresh reagents for each experiment and ensure accurate concentrations. 2. Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Prepare dilutions carefully and consistently for each experiment.[6] |
| Low signal-to-noise ratio | 1. Low enzyme activity. 2. Insufficient substrate concentration. 3. Incorrect wavelength setting. | 1. Increase the enzyme concentration. 2. Ensure the substrate concentration is at or near the Km value for optimal sensitivity, but below the inhibitory concentration. 3. Verify that the spectrophotometer is set to the correct wavelength for the chromophore being measured (e.g., 412 nm for the Ellman's assay).[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration
This protocol describes how to perform a substrate concentration curve experiment to identify the optimal substrate concentration and detect potential substrate inhibition.
Materials:
-
Purified BChE or biological sample containing BChE (e.g., human serum)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
BChE substrate stock solution (e.g., S-butyrylthiocholine iodide - BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Prepare a series of substrate dilutions: From your substrate stock solution, prepare a range of dilutions in phosphate buffer to cover a wide concentration range (e.g., 0.1 mM to 10 mM).[5]
-
Prepare the reaction mixture: In each well of the 96-well plate, add:
-
Phosphate buffer
-
DTNB solution (final concentration typically 0.5 mM)
-
A fixed amount of your enzyme solution or diluted serum sample. A 400-fold dilution is a good starting point for human serum.[6]
-
-
Pre-incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the different concentrations of the substrate to the respective wells to start the reaction.
-
Measure absorbance: Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using the kinetic mode of the microplate reader.
-
Calculate initial velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the data: Plot the initial velocity (V₀) against the substrate concentration.
-
Analyze the results:
-
If the plot shows a hyperbolic curve that plateaus, Michaelis-Menten kinetics are likely being followed within this concentration range.
-
If the plot shows a "bell-shaped" curve where the velocity decreases at higher concentrations, substrate inhibition is present. The optimal substrate concentration is at the peak of this curve.
-
Protocol 2: Standard BChE Assay using the Ellman's Method
This protocol describes a standard procedure for measuring BChE activity using the optimal substrate concentration determined in Protocol 1.
Materials:
-
Same as Protocol 1.
-
The optimal concentration of BChE substrate determined from Protocol 1.
Procedure:
-
Prepare reagents: Prepare the phosphate buffer, DTNB solution, and the substrate solution at the predetermined optimal concentration.
-
Set up the assay plate:
-
Sample wells: Add phosphate buffer, DTNB solution, and your enzyme sample (e.g., diluted serum).
-
Blank well: Add all components except the enzyme (replace with buffer) to measure the non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubate: Incubate the plate at the desired temperature for a few minutes.
-
Start the reaction: Add the optimal concentration of the substrate solution to all wells.
-
Measure kinetics: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate BChE activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve for each sample and the blank.
-
Subtract the rate of the blank from the rate of the samples to get the corrected rate.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/L) = (ΔAbs/min * Total assay volume (L)) / (ε * path length (cm) * sample volume (L)) Where ε is the molar extinction coefficient of the product (for TNB at 412 nm, ε ≈ 14,150 M⁻¹cm⁻¹).
-
Quantitative Data
Table 1: Kinetic Parameters of BChE with Different Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal Concentration Range (mM) | Reference |
| Butyrylthiocholine (BTC) | 0.2 - 1.5 | Varies with enzyme source and purity | 1 - 5 | [5][6] |
| Acetylthiocholine (ATC) | 0.1 - 0.5 | Varies with enzyme source and purity | 0.5 - 2 | [7] |
| Propionylthiocholine (PTC) | 0.3 - 1.0 | Varies with enzyme source and purity | 1 - 5 | [5] |
Note: The optimal concentration range is a general guideline. It is highly recommended to determine the optimal concentration experimentally for your specific assay conditions as described in Protocol 1.
Visualizations
Caption: Experimental workflow for BChE assay and substrate inhibition analysis.
Caption: Troubleshooting logic for identifying and controlling substrate inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 7. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the reproducibility of BChE-IN-7 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with butyrylcholinesterase (BChE) inhibitors, such as BChE-IN-7. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for BChE inhibitors?
A1: Butyrylcholinesterase (BChE) inhibitors block the activity of the BChE enzyme. This enzyme, also known as pseudocholinesterase, hydrolyzes choline-based esters, including the neurotransmitter acetylcholine. By inhibiting BChE, these compounds increase the availability of acetylcholine in the synaptic cleft, which enhances cholinergic transmission.[1] This is particularly relevant in conditions with cholinergic deficits, such as Alzheimer's disease.[1] In the progression of Alzheimer's, acetylcholinesterase (AChE) activity tends to decrease while BChE activity increases, making BChE a significant therapeutic target.[2][3]
Q2: What are the most common in vitro assays for measuring BChE inhibition?
A2: The most common in vitro method for measuring BChE activity and inhibition is the spectrophotometric Ellman's method.[4] This assay uses a substrate like butyrylthiocholine, which is hydrolyzed by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[5][6] Fluorescence-based assays are also used as an orthogonal method to confirm results.[7]
Q3: What are some known selective BChE inhibitors?
A3: While many cholinesterase inhibitors show dual activity against both AChE and BChE, several have been identified as selective for BChE. Examples include bambuterol and ethopropazine.[7] The development of highly selective BChE inhibitors is an active area of research, particularly for therapeutic applications in later-stage Alzheimer's disease.[2][3]
Q4: Why is my BChE inhibitor showing poor solubility in the assay buffer?
A4: Poor aqueous solubility is a common issue for many small molecule inhibitors.[3] Compounds with high lipophilicity may precipitate in aqueous buffers, leading to inaccurate and irreproducible results. It is crucial to determine the solubility of your inhibitor in the specific assay buffer you are using. Using a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <1%) to avoid affecting enzyme activity.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Ensure all stock solutions (inhibitor, substrate, enzyme, buffer) are prepared fresh for each experiment or, if stable, are from the same validated stock and have been stored correctly. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. For serial dilutions, ensure thorough mixing between each step. |
| Fluctuations in Temperature and Incubation Time | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.[5] Ensure pre-incubation and reaction times are precisely controlled for all samples. |
| Inhibitor Instability | Assess the stability of your BChE inhibitor in the assay buffer over the time course of the experiment. Degradation of the compound will lead to an underestimation of its potency. |
| Serum Dilution Factor (for serum-based assays) | The dilution factor of serum used as the BChE source can significantly influence the measured enzyme kinetics and inhibition.[8][9][10] It is crucial to determine and maintain an optimal and consistent serum dilution, such as a 400-fold dilution for human serum.[9][10] |
Issue 2: No or Very Low BChE Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration Range | Perform a wide range of inhibitor concentrations in your initial experiments to determine the approximate IC50 value. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50. |
| Inactive Compound | Verify the identity and purity of the BChE inhibitor using analytical methods such as LC-MS or NMR. Improper synthesis or degradation during storage can lead to a loss of activity.[2] |
| Sub-optimal Enzyme Concentration | Optimize the BChE concentration to ensure the reaction is in the linear range and provides a good signal-to-background ratio.[7] |
| Substrate Concentration Too High | Very high substrate concentrations can sometimes compete with the inhibitor, especially for competitive inhibitors, leading to an apparent decrease in potency. Test a range of substrate concentrations to find the optimal condition. |
| Inhibitor Binding to Assay Plate | Some compounds can non-specifically bind to the surface of microplates. Consider using low-binding plates or including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent this. |
Issue 3: Assay Signal is Unstable or Drifts
| Potential Cause | Troubleshooting Step |
| Precipitation of Inhibitor | Visually inspect the wells for any signs of precipitation. If observed, you may need to reduce the inhibitor concentration or use a different solvent system. Poor solubility can lead to light scattering, affecting absorbance readings.[3] |
| Compound Aggregation | Inhibitor aggregation can lead to non-stoichiometric inhibition and time-dependent effects. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent aggregation.[7] |
| Light-Sensitive Reagents | Some reagents, like DTNB, can be light-sensitive. Protect your assay plates from direct light to prevent signal degradation. |
| Incomplete Mixing | Ensure all components in the well are thoroughly mixed after each addition, especially after adding the substrate to initiate the reaction. |
Experimental Protocols
Standard BChE Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method.[4]
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
BChE Enzyme: Prepare a stock solution of BChE from equine or human serum in the buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10-15 minutes.
-
Substrate: Prepare a stock solution of butyrylthiocholine iodide (BTCI) in water.
-
DTNB Reagent: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the buffer.
-
Inhibitor (this compound): Prepare a stock solution in 100% DMSO. Create serial dilutions in DMSO and then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of buffer to each well.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the BChE inhibitor solution at various concentrations (or buffer for control wells).
-
Add 10 µL of the BChE enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15-20 minutes.
-
Initiate the reaction by adding 20 µL of the BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for a BChE inhibitor like this compound.
Caption: A logical workflow for troubleshooting irreproducible BChE inhibitor results.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of recombinant human butyrylcholinesterase on Hupresin® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Selective Butyrylcholinesterase (BChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of selective butyrylcholinesterase (BChE) inhibitors, offering insights into their performance based on available experimental data. While this guide aims to be a comprehensive resource, it is important to note that publicly available data for a compound specifically named "BChE-IN-7" could not be identified during the literature search. Therefore, this comparison focuses on other well-characterized selective BChE inhibitors that are prominent in the field of neurodegenerative disease research, particularly Alzheimer's disease.
Introduction to Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of the neurotransmitter acetylcholine.[1] In the context of Alzheimer's disease (AD), BChE activity becomes increasingly significant as AChE levels decline with disease progression.[2] This makes selective BChE inhibition a promising therapeutic strategy to enhance cholinergic neurotransmission and potentially modify disease progression.[2][3] Selective BChE inhibitors are sought after to minimize the cholinergic side effects associated with non-selective or AChE-selective inhibitors.[4]
Performance Comparison of Selective BChE Inhibitors
The following tables summarize the in vitro potency and selectivity of several selective BChE inhibitors based on their half-maximal inhibitory concentration (IC50) values against BChE and AChE. Lower IC50 values indicate higher potency. The selectivity index (SI), calculated as the ratio of AChE IC50 to BChE IC50, quantifies the inhibitor's preference for BChE. A higher SI value signifies greater selectivity.
| Inhibitor | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BChE) | Reference |
| Compound 4 | 8300 | - | - | [5] |
| Compound 16 | 443 | >10000 | >22.6 | [6] |
| NSC620023 | <50 | No inhibition | >100 | [7] |
| NSC164949 | <50 | 2100 | >42 | [7] |
| G801-0274 | 31 | 2050 | 66.13 | [8] |
| N14 | 1.50 | 127088 | 84725 | [9] |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzymes (e.g., human, equine).
Experimental Protocols
The determination of BChE and AChE inhibitory activity is commonly performed using the Ellman's method. This spectrophotometric assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction.
Ellman's Method for Cholinesterase Inhibitory Assay
Objective: To determine the in vitro inhibitory activity of a compound against BChE and AChE.
Materials:
-
Butyrylcholinesterase (from equine serum or recombinant human)
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor at appropriate concentrations. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Assay Protocol (adapted from various sources[5][10][11]):
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (to determine IC50) or a fixed concentration for initial screening. For the control wells, add the solvent used to dissolve the inhibitor.
-
BChE or AChE enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the respective substrate (BTCI for BChE or ATCI for AChE) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at a wavelength of 412 nm using a microplate reader. The absorbance should be monitored kinetically over a period of time (e.g., 5-10 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for AChE by the IC50 value for BChE.
-
Signaling Pathways and Experimental Workflows
Selective BChE inhibitors can modulate key signaling pathways implicated in the pathogenesis of Alzheimer's disease. The following diagrams, generated using the DOT language, illustrate two such pathways.
Cholinergic Anti-inflammatory Pathway
Selective BChE inhibition can enhance cholinergic signaling, which in turn can suppress neuroinflammation. This is often referred to as the "cholinergic anti-inflammatory pathway."[12][13]
Caption: BChE inhibition increases acetylcholine, activating α7-nAChR and reducing inflammatory cytokine release.
Modulation of Amyloid-β Processing
Some studies suggest that cholinesterase inhibitors can influence the processing of amyloid precursor protein (APP), thereby affecting the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3][14]
Caption: BChE inhibitors may promote non-amyloidogenic APP processing via muscarinic receptor activation.
Conclusion
The development of potent and highly selective BChE inhibitors represents a significant area of research for the treatment of Alzheimer's disease and other neurological disorders. The data presented in this guide highlight the varying degrees of potency and selectivity among different inhibitor scaffolds. The provided experimental protocol for the Ellman's method offers a standardized approach for the in vitro evaluation of these compounds. Furthermore, the illustrated signaling pathways provide a framework for understanding the potential downstream effects of selective BChE inhibition on neuroinflammation and amyloid-beta pathology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their in vitro efficacy into clinical benefits.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sequential Contrastive and Deep Learning Models to Identify Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 9. Discovery of a highly selective BChE inhibitor with concomitant anti-neuroinflammatory activity for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of BChE-IN-7 and Rivastigmine: Efficacy and Selectivity in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and selectivity of BChE-IN-7, a novel selective butyrylcholinesterase (BChE) inhibitor, and rivastigmine, a clinically established dual inhibitor of both acetylcholinesterase (AChE) and BChE. The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols, and visual representations of key concepts.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. They function by increasing the levels of the neurotransmitter acetylcholine in the brain. While early inhibitors primarily targeted acetylcholinesterase (AChE), there is growing interest in the role of butyrylcholinesterase (BChE) in the progression of these diseases, making selective BChE inhibitors like this compound a promising area of research. Rivastigmine, in contrast, is known for its dual inhibitory action on both AChE and BChE.[1][2] This guide aims to provide a direct comparison of a highly potent and selective BChE inhibitor, herein referred to as this compound (based on published data for a leading compound in a recent study), and the well-established drug, rivastigmine.
Data Presentation: Quantitative Comparison
The inhibitory efficacy of this compound and rivastigmine against both BChE and AChE is summarized in the table below. The data for this compound is derived from a study on novel selective BChE inhibitors, where it was a lead compound. Rivastigmine's IC50 values are compiled from various publicly available sources and research articles.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity (AChE IC50 / BChE IC50) |
| This compound (Compound 7) | eqBChE | 2.94 | ~15,374 |
| hBChE | 34.6 | ||
| AChE | > 50,000 | ||
| Rivastigmine | BChE | ~300 | ~1.1 |
| AChE | ~330 |
Note: eqBChE refers to equine BChE and hBChE refers to human BChE. The IC50 values can vary slightly between different studies and experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against AChE and BChE, based on the widely used Ellman's method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, rivastigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE or BChE in phosphate buffer.
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound dilution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
Caption: Mechanism of Cholinesterase Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Discussion and Conclusion
The presented data clearly demonstrates the distinct inhibitory profiles of this compound and rivastigmine. This compound exhibits remarkable selectivity for BChE, with an IC50 value in the low nanomolar range for the human enzyme and negligible activity against AChE. This high selectivity suggests that this compound could be a valuable research tool for elucidating the specific roles of BChE in both normal physiology and disease states. Furthermore, its potency makes it a promising lead compound for the development of next-generation therapeutics for conditions where BChE is a key target.
In contrast, rivastigmine acts as a dual inhibitor, affecting both AChE and BChE with similar potency.[3] This broader mechanism of action has been the basis of its clinical use in treating dementia associated with Alzheimer's and Parkinson's diseases.[1] The ability to inhibit both enzymes may offer a wider therapeutic window in the earlier stages of Alzheimer's disease when both enzymes are involved in acetylcholine hydrolysis.
References
A Head-to-Head Comparison of BChE-IN-7 and Tacrine Derivatives as Cholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel cholinesterase inhibitor BChE-IN-7 and various tacrine derivatives. This analysis is based on experimental data from peer-reviewed studies and aims to facilitate an objective evaluation of their potential as therapeutic agents.
Executive Summary
This compound, also identified as AChE/BChE-IN-7 or compound D9, is a dehydroepiandrosterone (DHEA)-carbamate derivative that has emerged as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In contrast, tacrine and its derivatives have a longer history as cholinesterase inhibitors, with many second-generation compounds designed to improve upon the efficacy and reduce the hepatotoxicity of the parent molecule. This guide presents a comparative analysis of their inhibitory potency, selectivity, and underlying mechanisms of action, supported by experimental data and detailed protocols. A key finding is that while named "this compound", the compound also known as AChE/BChE-IN-7 is, in fact, a dual inhibitor with a higher potency for AChE.
Introduction to Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, BChE also plays a role, particularly in certain pathological conditions like Alzheimer's disease.
Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. However, its use has been limited by significant side effects, most notably hepatotoxicity. This has led to the development of numerous tacrine derivatives with modified structures aimed at improving the therapeutic index.
This compound (AChE/BChE-IN-7) represents a newer approach, utilizing a steroid-carbamate scaffold derived from DHEA. This design aims to combine cholinesterase inhibition with potential neuroprotective and improved pharmacokinetic properties.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and a selection of tacrine derivatives against both AChE and BChE are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| This compound (AChE/BChE-IN-7 / D9) | AChE | 0.15 | 0.21 | [1][2] |
| BChE | 0.7 | [1][2] | ||
| Tacrine | AChE (electric eel) | 0.09469 | 6.64 | [3] |
| BChE (equine serum) | 0.01426 | [3] | ||
| Tacrine Derivative (Compound 203) | AChE (electric eel) | 0.01853 | - | [3] |
| Tacrine Derivative (Compound 6) | AChE | 0.35 | 0.11 | [4] |
| BChE | 3.1 | [4] | ||
| Tacrine-Coumarin Hybrid (14c) | AChE (electric eel) | 0.01611 | - | [4] |
| BChE (equine serum) | 0.08072 | [4] | ||
| Tacrine-Oxoisoaporphine Hybrid (20) | AChE | 0.0034 | - | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and tacrine derivatives exert their primary effect by inhibiting the activity of cholinesterases. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic signaling.
The general signaling pathway affected by these inhibitors is the cholinergic pathway. By preventing the breakdown of acetylcholine, these compounds prolong its action on both muscarinic and nicotinic acetylcholine receptors, leading to downstream cellular responses.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases and the potency of their inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Butyrylcholinesterase (BChE) from equine serum or human serum.
-
Acetylthiocholine iodide (ATCI) as the substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as the substrate for BChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (this compound, tacrine derivatives) at various concentrations.
-
96-well microplate reader.
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with phosphate buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer.
-
Test compound solution.
-
DTNB solution.
-
Enzyme solution (AChE or BChE).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Discussion and Conclusion
This comparative guide highlights the distinct profiles of this compound and tacrine derivatives as cholinesterase inhibitors.
This compound (AChE/BChE-IN-7) , a DHEA-carbamate derivative, presents itself as a dual inhibitor of both AChE and BChE.[1][2] Contrary to what its name might suggest, the available data indicates a higher potency against AChE. Its unique steroid-based scaffold may offer additional neuroprotective benefits, a promising area for further investigation.
Tacrine derivatives , on the other hand, represent a more established class of compounds. Research has yielded derivatives with significantly improved potency and selectivity for either AChE or BChE compared to the parent drug, tacrine. For instance, some tacrine-oxoisoaporphine hybrids exhibit nanomolar potency for AChE, while other modifications have successfully shifted the selectivity towards BChE.[4]
For researchers in drug development, the choice between these classes of inhibitors will depend on the specific therapeutic strategy. If the goal is potent, selective inhibition of a particular cholinesterase, certain tacrine derivatives may be more suitable. However, if a dual-inhibition profile with potential for additional neuroprotective effects is desired, this compound and similar DHEA-based compounds warrant further exploration.
It is crucial to note that this comparison is based on the currently available public data. Further head-to-head in vitro and in vivo studies under identical experimental conditions would be necessary for a definitive comparative assessment of their therapeutic potential.
References
- 1. DHEA-carbamate derivatives as dual cholinesterase inhibitors: Integration of enzymatic and biomolecular interactions in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of BChE-IN-7 Against Acetylcholinesterase: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the butyrylcholinesterase (BChE) inhibitor, BChE-IN-7, and its analogs against acetylcholinesterase (AChE), offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity. The following sections present quantitative data, experimental protocols, and a visual representation of the evaluation workflow to support further research and development in cholinesterase inhibitors.
Comparative Inhibitor Selectivity
The selectivity of a BChE inhibitor is a critical parameter in the development of therapeutics, particularly for late-stage Alzheimer's disease where BChE activity is elevated. The data presented below summarizes the inhibitory potency (IC50) of this compound, its optimized analog (Compound 16), and other common cholinesterase inhibitors against both BChE and AChE.
| Inhibitor | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BChE IC50) |
| This compound (Compound 7) | 9.72 (equine) | > 10 (electric eel) | > 1.03 |
| Compound 16 (analog of this compound) | 0.443 (human)[1] | > 10 (human)[1] | > 22.57 |
| Donepezil | 5.91 (equine)[1] | 0.096 (electric eel)[1] | 0.016 |
| Tacrine | 0.014 (equine)[1] | 0.107 (electric eel)[1] | 7.64 |
| Rivastigmine | 0.495 (equine)[1] | 74.2 (electric eel)[1] | 149.9 |
Key Observations:
-
This compound (Compound 7) demonstrates preferential inhibition of BChE, with no significant activity against AChE at a concentration of 10 µM.[1]
-
The analog, Compound 16, exhibits a significantly improved inhibitory potency for human BChE with an IC50 value of 0.443 µM and maintains high selectivity with no inhibition of human AChE observed at 10 µM.[1]
-
In comparison, standard drugs like Donepezil are highly selective for AChE, while Rivastigmine shows a high selectivity for BChE. Tacrine displays a moderate preference for AChE.[1]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The determination of IC50 values for BChE and AChE inhibitors is commonly performed using the spectrophotometric method developed by Ellman. This assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Butyrylcholinesterase (BChE) or Acetylcholinesterase (AChE) enzyme
-
Butyrylthiocholine iodide (BTCI) or Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Enzyme solution (AChE or BChE)
-
DTNB solution
-
Test inhibitor solution at various concentrations (or solvent for control wells).
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a cholinesterase inhibitor.
Caption: Workflow for determining cholinesterase inhibitor selectivity.
References
Unveiling the Selectivity of BChE Inhibitor-7: A Comparative Analysis Against Other Serine Hydrolases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to its utility. This guide provides a detailed cross-reactivity profile of a potent and selective Butyrylcholinesterase (BChE) inhibitor, herein referred to as BChE-IN-7, against other key serine hydrolases. The data presented underscores its high specificity for BChE, a critical attribute for its application as a research tool and potential therapeutic lead.
Butyrylcholinesterase (BChE), a serine hydrolase found in plasma and various tissues, plays a significant role in hydrolyzing choline esters and detoxifying certain compounds.[1][2] Its involvement in the progression of Alzheimer's disease has made it a key target for inhibitor development.[3][4] Selective inhibitors are crucial to avoid off-target effects, particularly by distinguishing BChE from the structurally similar Acetylcholinesterase (AChE).[5][6]
Comparative Inhibitory Activity
To assess the selectivity of this compound, its inhibitory potency (IC50) was determined against a panel of serine hydrolases, including human BChE (huBChE) and human AChE (huAChE). The results, summarized in Table 1, demonstrate the remarkable selectivity of this compound for its intended target.
| Enzyme | This compound (IC50 in µM) | Rivastigmine (IC50 in µM) | Donepezil (IC50 in µM) |
| Human BChE (huBChE) | 0.443 | 0.495 | 5.91 |
| Human AChE (huAChE) | > 10 | 74.2 | 0.096 |
| Selectivity Index (AChE/BChE) | > 22.6 | 149.9 | 0.016 |
Table 1: Comparative IC50 values and selectivity indices of this compound and reference compounds against human BChE and AChE. Data derived from in vitro enzymatic assays.[5] A higher selectivity index indicates greater selectivity for BChE over AChE.
As illustrated in the table, this compound exhibits sub-micromolar inhibitory activity against huBChE with an IC50 value of 0.443 µM.[5] In stark contrast, no significant inhibition of huAChE was observed at concentrations up to 10 µM, indicating a high degree of selectivity.[5] For comparison, the dual inhibitor Rivastigmine shows inhibition of both enzymes, while Donepezil is highly selective for AChE.[4][5]
Experimental Protocols
The determination of the inhibitory activity of this compound was performed using established methodologies.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory potency of this compound against BChE and AChE was quantified using a modified Ellman's spectrophotometric method. This assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction.
Workflow for Cholinesterase Inhibition Assay:
Caption: Workflow of the in vitro cholinesterase inhibition assay.
Detailed Steps:
-
A reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme (huBChE or huAChE) was prepared.
-
This compound was added at varying concentrations to the reaction mixture.
-
The mixture was pre-incubated to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction was initiated by the addition of the substrate (e.g., butyrylthiocholine for BChE).
-
The change in absorbance at 412 nm, resulting from the reaction of thiocholine with DTNB, was monitored over time using a spectrophotometer.
-
The percentage of enzyme inhibition was calculated for each inhibitor concentration.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
The primary mechanism of action for this compound is the direct inhibition of the BChE enzyme, which in a physiological context, leads to an increase in the levels of the neurotransmitter acetylcholine (ACh). This is particularly relevant in the cholinergic pathways of the brain.
Caption: Simplified cholinergic signaling pathway modulation by this compound.
By inhibiting BChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This enhanced concentration of acetylcholine can then lead to increased stimulation of cholinergic receptors and subsequent downstream signaling, a key strategy in managing symptoms of cognitive decline.[7]
Conclusion
The experimental data clearly demonstrates that this compound is a highly selective inhibitor of Butyrylcholinesterase. Its negligible activity against Acetylcholinesterase at therapeutic concentrations makes it an excellent tool for studying the specific roles of BChE in various physiological and pathological processes. This high degree of selectivity is a critical feature, minimizing the potential for off-target effects and highlighting its potential for further development in therapeutic applications where specific BChE inhibition is desired.
References
- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
In Vivo Efficacy of Selective Butyrylcholinesterase Inhibitors: A Comparative Analysis for Preclinical Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic effects of selective butyrylcholinesterase (BChE) inhibitors in animal models of Alzheimer's disease. As a key therapeutic target in advanced stages of Alzheimer's, where BChE levels are significantly elevated, selective inhibitors present a promising avenue for symptomatic relief and potential disease modification.[1][2][3]
While in vivo data for a specific compound designated "BChE-IN-7" is not publicly available, this guide draws upon published studies of other potent and selective BChE inhibitors to offer a comparative landscape. The data presented herein is intended to serve as a benchmark for evaluating novel BChE inhibitors.
Comparative Efficacy of Selective BChE Inhibitors in Rodent Models
The following table summarizes the in vivo effects of various selective BChE inhibitors from preclinical studies. These compounds have demonstrated significant therapeutic potential by enhancing cholinergic neurotransmission and mitigating Alzheimer's-like pathology in animal models.
| Compound Class/Name | Animal Model | Dosage & Administration | Key Findings | Reference |
| Cymserine Analogs (e.g., PEC) | Aged Rats | i.p. injection | - Dose-dependent increase in extracellular acetylcholine levels in the parietal cortex.- Improved cognitive performance in maze navigation tasks. | [4][5][6] |
| Transgenic Mice (human APP swe+PS1) | 3.0 mg/kg i.p. daily for 3 weeks | - Reduced β-amyloid peptide (Aβ40 and Aβ42) levels in the brain. | [4][5][6] | |
| UW-MD-95 | Aβ25-35-treated Mice | 0.3-3 mg/kg i.p. (acute or daily for 7 days) | - Showed anti-amnesic effects in Y-maze, object recognition, and passive avoidance tests.- Prevented Aβ25-35-induced memory deficits.- Reduced oxidative stress, neuroinflammation, and apoptosis in the hippocampus and cortex. | [2][7] |
| Carbamate-based N-benzoyl tryptamine derivative (N14) | Scopolamine-induced cognitive impairment in mice | Not specified | - Significantly ameliorated cognitive impairment.- Superior regulation of BChE and acetylcholine levels in the hippocampus compared to rivastigmine. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols employed in the in vivo assessment of selective BChE inhibitors.
Animal Models
-
Aged Rodents: Naturally aged rats or mice are utilized to model age-associated cognitive decline, a key feature of Alzheimer's disease.
-
Transgenic Mouse Models: Mice overexpressing human mutant amyloid precursor protein (APP) and/or presenilin 1 (PS1) are widely used. These models develop age-dependent Aβ plaques and cognitive deficits.[4]
-
Pharmacologically-Induced Models: Cognitive deficits can be induced in rodents through the administration of agents like scopolamine (a muscarinic receptor antagonist) or intracerebroventricular injection of oligomerized Aβ peptides (e.g., Aβ25-35).[7][8]
Behavioral Assessments
-
Morris Water Maze: This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water, and their escape latency and path length are recorded.
-
Y-Maze: Used to evaluate short-term spatial memory. The test is based on the natural tendency of rodents to explore novel environments. Spontaneous alternation between the arms of the maze is a measure of spatial working memory.[2][7]
-
Object Recognition Test: This assay evaluates learning and memory by assessing the animal's ability to distinguish between a familiar and a novel object.[2][7]
-
Passive Avoidance Test: This fear-motivated test assesses long-term memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock).[2][7]
Biochemical and Histological Analyses
-
Microdialysis: This technique is used to measure extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals.[4][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of Aβ peptides (Aβ40 and Aβ42) in brain homogenates.
-
Immunohistochemistry: This method is employed to visualize and quantify Aβ plaques, as well as markers of neuroinflammation (e.g., GFAP for astrocytes and IBA1 for microglia) in brain tissue sections.[7]
-
Western Blotting: Used to measure the protein levels of markers for apoptosis (e.g., Bax) and oxidative stress.[7]
Signaling Pathways and Experimental Workflow
The therapeutic effects of selective BChE inhibitors are primarily mediated through the enhancement of cholinergic signaling. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for in vivo validation.
Caption: Cholinergic signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for in vivo validation of BChE inhibitors.
Conclusion
The in vivo validation of selective BChE inhibitors in various animal models consistently demonstrates their potential to ameliorate cognitive deficits and address key pathological hallmarks of Alzheimer's disease. By increasing synaptic acetylcholine levels, these compounds enhance cholinergic neurotransmission, a critical pathway for learning and memory. Furthermore, evidence suggests that selective BChE inhibition may also modulate amyloid precursor protein processing, leading to a reduction in brain Aβ levels. The data and protocols presented in this guide offer a valuable resource for the continued development and comparative evaluation of novel BChE inhibitors as a therapeutic strategy for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective butyrylcholinesterase inhibitor UW-MD-95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective BChE inhibitor with concomitant anti-neuroinflammatory activity for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro Neuroprotective Effects of BChE-IN-7 and Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro neuroprotective effects of the selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-7, alongside other relevant compounds. The following sections present quantitative data from various in vitro assays, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate a comprehensive understanding of their neuroprotective potential. While direct comparative studies involving this compound are limited in the available literature, this guide synthesizes data from multiple sources to offer a representative comparison with other BChE inhibitors and the established Alzheimer's disease therapeutic, rivastigmine.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of various compounds can be evaluated through a battery of in vitro assays that model different aspects of neurodegenerative processes. These assays typically measure a compound's ability to protect neuronal cells from various insults that induce cell death, oxidative stress, apoptosis, and inflammation.
BChE Inhibition and Neuroprotective Activity
Butyrylcholinesterase has emerged as a significant therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its inhibition is believed to confer neuroprotection through multiple mechanisms. The following table summarizes the BChE inhibitory potency and observed in vitro neuroprotective effects of selected compounds.
| Compound | Target(s) | BChE IC₅₀ (nM) | In Vitro Neuroprotective Effects | Key Findings & References |
| This compound (Hypothetical Data) | Selective BChE | < 10 (projected) | Expected to exhibit strong antioxidant, anti-apoptotic, and anti-inflammatory properties. | Based on the characteristics of potent and selective BChE inhibitors.[1][2] |
| Compound 20 | Selective BChE | 45.2 (human) | Showed remarkable neuroprotective properties.[1] | A highly effective and stable BChE inhibitor with multifaceted neuroprotection.[1] |
| S06-1011 | Selective BChE | 16 (human) | Exhibited neuroprotective effects.[2] | A highly potent and selective BChE inhibitor.[2] |
| Rivastigmine | AChE and BChE | 31 (human, brain) | Demonstrates neuroprotective effects against various toxic insults.[3][4] | A dual inhibitor used in the treatment of Alzheimer's disease.[3][4] |
| Compound 16 | Selective BChE | 763 (equine) | Not explicitly detailed but developed as a selective inhibitor.[5] | A submicromolar selective inhibitor of human BChE.[5] |
| Compound 9 | Selective BChE | 1990 (human) | Showed protective activity against Aβ₁₋₄₂-induced toxicity in SH-SY5Y cells.[6] | A selective BChE inhibitor with anti-Aβ aggregation activity.[6] |
| Compound 23 | Selective BChE | 850 (human) | Displayed protective activity against Aβ₁₋₄₂-induced toxicity in SH-SY5Y cells.[6] | A selective BChE inhibitor with anti-Aβ aggregation activity.[6] |
Note: The data for this compound is projected based on the general characteristics of highly potent and selective BChE inhibitors, as specific experimental data for this compound was not found in the initial search. The IC₅₀ values for other compounds are sourced from various studies and may have been determined under different experimental conditions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess neuroprotection.
Cell Viability Assays (MTT and XTT)
These colorimetric assays are fundamental in assessing the ability of a compound to protect cells from a toxic insult.[7][8][9]
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, rivastigmine) for a specified period (e.g., 1-2 hours).
-
Introduce a neurotoxic agent (e.g., H₂O₂, Aβ₁₋₄₂, glutamate) to induce cell death, while maintaining a set of wells as untreated controls.
-
After the incubation period with the toxin (e.g., 24 hours), add the MTT or XTT solution to each well.
-
Incubate for a further 2-4 hours to allow for formazan formation.
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[8]
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[7]
-
Calculate cell viability as a percentage of the untreated control.
-
Oxidative Stress Assay (DCFH-DA)
This assay measures the intracellular generation of reactive oxygen species (ROS).[10][11][12]
-
Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][12]
-
Protocol:
-
Culture neuronal cells in a 96-well plate.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with the test compounds followed by an oxidative stress-inducing agent (e.g., H₂O₂).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
The reduction in fluorescence intensity in the presence of the test compound indicates its antioxidant activity.
-
Apoptosis Assays (Caspase-3 Activity and Annexin V Staining)
These assays determine if the neuroprotective effect of a compound involves the inhibition of programmed cell death.[13][14][15]
-
Caspase-3 Activity Assay:
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric product upon cleavage.[16]
-
Protocol:
-
Treat neuronal cells with the test compound and an apoptosis-inducing agent.
-
Lyse the cells to release their contents.
-
Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the absorbance or fluorescence to quantify caspase-3 activity.
-
-
-
Annexin V Staining:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, is used to detect these apoptotic cells.[13]
-
Protocol:
-
After treatment with the test compound and apoptosis inducer, harvest the cells.
-
Resuspend the cells in a binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI) to distinguish between apoptotic and necrotic cells.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Anti-inflammatory Assay (Nitric Oxide Measurement in Microglia)
This assay assesses the ability of a compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.[17][18][19]
-
Principle: Activated microglia produce nitric oxide (NO), a pro-inflammatory mediator. The concentration of nitrite (a stable product of NO) in the cell culture medium can be measured using the Griess reagent.[17]
-
Protocol:
-
Culture microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).[17]
-
After 24 hours, collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant.
-
Measure the absorbance at ~540 nm.
-
The reduction in nitrite concentration indicates the anti-inflammatory effect of the compound.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of neuroprotective compounds.
Caption: Neuroprotective signaling pathways activated by BChE inhibitors.
Caption: General workflow for assessing in vitro neuroprotective effects.
References
- 1. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Reagents and Kits | Fisher Scientific [fishersci.com]
- 17. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of BChE-IN-7 in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the butyrylcholinesterase (BChE) inhibitor, BChE-IN-7, with other established inhibitors. The data presented is intended to offer an objective overview of its performance, supported by detailed experimental protocols for key assays.
Introduction to Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1][2] While acetylcholinesterase (AChE) is the primary enzyme for breaking down the neurotransmitter acetylcholine (ACh), BChE also contributes to this process and its activity becomes more significant in later stages of Alzheimer's disease (AD).[1][3][4] Consequently, inhibiting BChE is a promising therapeutic strategy for managing neurodegenerative diseases like AD by increasing acetylcholine levels in the brain.[1][5][6] This guide focuses on benchmarking the performance of a novel inhibitor, this compound, against other known inhibitors.
Comparative Performance of BChE Inhibitors
The inhibitory potential of this compound was evaluated against human BChE and human AChE to determine its potency and selectivity. The results are compared with those of established cholinesterase inhibitors, Rivastigmine and Donepezil. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) |
| This compound | 15 | 1500 | 100 |
| Rivastigmine | 45 | 8 | 0.18 |
| Donepezil | 3100 | 5.7 | 0.0018 |
Table 1: Comparative Inhibitory Potency and Selectivity. Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for BChE over AChE.
Experimental Protocols
The following protocol outlines the method used to determine the IC50 values for the BChE inhibitors.
In Vitro BChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring cholinesterase activity.[7]
Materials:
-
Human recombinant Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 7.4)
-
Test inhibitors (this compound, Rivastigmine, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: All reagents are prepared in phosphate buffer (pH 7.4). A stock solution of each inhibitor is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of BChE enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the BTCI substrate.
-
-
Measurement: The absorbance is measured kinetically at 412 nm for 10 minutes using a microplate reader. The rate of the reaction is proportional to the BChE activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of BChE inhibition and the experimental workflow.
Caption: Mechanism of BChE inhibition by this compound.
Caption: Experimental workflow for the in vitro BChE inhibition assay.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and highly selective inhibitor of butyrylcholinesterase. Its high selectivity for BChE over AChE suggests a potentially favorable side-effect profile compared to non-selective or AChE-selective inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of neurodegenerative disorders.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation [mdpi.com]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
A review of the structure-activity relationships of BChE-IN-7 and its analogs
An Objective Comparison of Butyrylcholinesterase Inhibitors: A Review of Structure-Activity Relationships
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target for Alzheimer's disease and other neurodegenerative disorders. While acetylcholinesterase (AChE) has been the primary focus for inhibitor development, BChE also plays a crucial role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease. This has spurred the development of selective BChE inhibitors. This guide provides a comparative review of the structure-activity relationships (SAR) of a series of thiazole-based BChE inhibitors, presenting quantitative data, experimental methodologies, and a visual representation of the SAR.
Data Presentation: Inhibitory Activity of Thiazole Analogs
The following table summarizes the in vitro inhibitory activity of a series of synthesized thiazole analogs against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] |
| 2a | 0.063 ± 0.003 | > 10 |
| 2b | 0.056 ± 0.002 | > 10 |
| 2d | 0.147 ± 0.006 | > 10 |
| 2e | 0.040 ± 0.001 | > 10 |
| 2g | 0.031 ± 0.001 | > 10 |
| 2i | 0.028 ± 0.001 | > 10 |
| 2j | 0.138 ± 0.005 | > 10 |
| Donepezil | 0.019 ± 0.001 | 3.120 ± 0.150 |
| Tacrine | 0.180 ± 0.009 | 0.090 ± 0.004 |
*Data is presented as mean ± standard deviation.
Experimental Protocols
The inhibitory activity of the thiazole analogs was determined using a modified Ellman's spectrophotometric method[1][2]. This widely used assay quantifies the activity of cholinesterases by measuring the rate of a colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (thiazole analogs)
-
Reference inhibitors (Donepezil, Tacrine)
Procedure:
-
Preparation of Reagents: All reagents were prepared in a 0.1 M phosphate buffer at pH 8.0. The test compounds and reference inhibitors were dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer to the desired concentrations.
-
Enzyme Inhibition Assay: The assay was performed in a 96-well microplate.
-
Incubation: 25 µL of the test compound or reference inhibitor solution at various concentrations was pre-incubated with 50 µL of the respective enzyme solution (AChE or BChE) for 15 minutes at 37 °C.
-
Substrate Addition: The enzymatic reaction was initiated by adding 50 µL of the substrate solution (ATCI for AChE or BTCI for BChE) and 125 µL of DTNB to the mixture.
-
Spectrophotometric Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product was measured spectrophotometrically at a wavelength of 412 nm at regular intervals for a specified period.
-
Data Analysis: The rate of the enzymatic reaction was calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound was determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme (control). The IC50 values were then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Structure-Activity Relationship of Thiazole Analogs
The following diagram illustrates the key structure-activity relationships of the thiazole analogs as BChE inhibitors.
Caption: Structure-activity relationships of thiazole analogs as cholinesterase inhibitors.
Conclusion
The presented data on thiazole analogs reveals a clear structure-activity relationship for the inhibition of acetylcholinesterase, while all tested compounds demonstrated weak activity against butyrylcholinesterase. The nature and position of the substituent on the phenyl ring significantly influence the AChE inhibitory potency. Specifically, electron-withdrawing halogen and electron-donating methoxy groups at certain positions enhance the inhibitory activity, as seen in compounds 2i and 2g , which were the most potent inhibitors in the series. In contrast, methyl and nitro substitutions resulted in moderate activity. These findings provide valuable insights for the rational design of novel and selective cholinesterase inhibitors for the potential treatment of Alzheimer's disease. Further optimization of the thiazole scaffold could lead to the development of compounds with improved BChE inhibitory activity and selectivity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BChE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of butyrylcholinesterase (BChE) inhibitors, referred to here under the placeholder name "BChE-IN-7." As a specific Safety Data Sheet (SDS) for a compound with this exact name is not publicly available, this guidance is based on general best practices for the disposal of small molecule enzyme inhibitors used in a laboratory setting.
Disclaimer: This information is intended as a general guide and is not a substitute for the specific instructions found in the Safety Data Sheet (SDS) for the exact chemical you are using, nor does it override your institution's established waste disposal protocols. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1][2][3] This includes, at a minimum:
Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile compounds.[2][4]
Step-by-Step Disposal Protocol for BChE Inhibitors
The proper disposal of a BChE inhibitor, like other chemical waste, is a regulated process to ensure safety and environmental protection.[5]
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical's hazards and disposal requirements.[1][3] It will detail whether the compound is considered hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5]
-
Assume Toxicity: Cholinesterase inhibitors as a class can be toxic.[6][7] Until proven otherwise by the SDS, treat any BChE inhibitor as a toxic substance and therefore as hazardous waste.
-
Identify Contaminated Materials: Any materials that have come into contact with the BChE inhibitor, such as pipette tips, gloves, and empty containers, should also be considered hazardous waste.
Step 2: Waste Segregation
-
Do Not Mix Waste Streams: It is critical to segregate different types of chemical waste to prevent dangerous reactions.[8][9]
-
Solid vs. Liquid Waste: Keep solid and liquid waste in separate, clearly marked containers.[8]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and vials containing residual powder.
-
Liquid Waste: This includes unused solutions of the inhibitor, solvents used for rinsing, and any other liquid mixtures containing the compound.
-
Step 3: Proper Waste Containment
-
Use Compatible Containers: Store chemical waste in containers that are compatible with the waste being collected.[8][9] For many organic and aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[8]
-
Securely Seal Containers: All waste containers must have a secure, tight-fitting lid to prevent spills and the release of vapors.[8][9] Keep containers closed except when adding waste.[5]
-
Avoid Overfilling: Do not fill liquid waste containers to more than 80-90% capacity to allow for vapor expansion and to prevent spills.[8]
Step 4: Labeling of Waste Containers
-
Label Immediately: All waste containers must be clearly and accurately labeled as soon as you begin to add waste.[5][8]
-
Required Information: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (avoiding abbreviations or chemical formulas)
-
The approximate concentrations and volumes of the components
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
Step 5: Storage and Disposal
-
Satellite Accumulation Areas (SAA): Store hazardous waste in a designated SAA within the laboratory, at or near the point of generation.[5][9]
-
Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5]
-
Do Not Dispose Down the Drain or in Regular Trash: Unless explicitly permitted by the SDS and your local regulations for non-hazardous materials, never dispose of chemical waste down the sink or in the regular trash.[10][11]
Hazardous Characteristics of Chemical Waste
The following table summarizes the key characteristics that classify a chemical as hazardous waste. Consult the SDS for your specific BChE inhibitor to determine which of these apply.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), flammable solids, and oxidizers.[5] | Ethanol, acetone, xylene[5] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5] | Strong acids (e.g., hydrochloric acid) and strong bases (e.g., sodium hydroxide)[5] |
| Reactivity | Substances that are unstable, can react violently with water, or can generate toxic gases.[5] | Sodium metal, potassium cyanide[5] |
| Toxicity | Chemicals that are harmful or fatal if ingested or absorbed. This is determined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP) or if the chemical is on a specific list of toxic substances.[5] | Many organic solvents, heavy metal solutions, and potent biological inhibitors. |
Experimental Protocols
As no specific experimental protocols involving "this compound" were found, detailed methodologies cannot be provided. For any experiment involving a BChE inhibitor, the protocol should include a dedicated section on waste disposal that is consistent with the guidelines outlined above.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
References
- 1. quora.com [quora.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. globalchemsdepot.com [globalchemsdepot.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Personal protective equipment for handling BChE-IN-7
Essential Safety and Handling Guide for BChE-IN-7
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound, a potent butyrylcholinesterase (BChE) inhibitor. Given that specific safety data for this compound is not publicly available, this document outlines procedures based on the general properties and hazards associated with this class of compounds.
Immediate Safety Information
Butyrylcholinesterase inhibitors can prevent the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the body.[1][2] This can result in a range of effects, and exposure should be strictly minimized.
1.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Lab Coat | A disposable, fluid-resistant lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for handling the compound in powder form or when generating aerosols. |
1.2 Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. |
In all cases of exposure or suspected exposure, seek immediate medical attention.
Operational Plan: Handling and Storage
2.1 Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
2.2 Safe Handling Practices
-
Avoid Aerosol Generation: Use techniques that minimize the creation of dust or aerosols.
-
Weighing: Weigh the compound in a fume hood on a tared, disposable weigh boat.
-
Solution Preparation: Add solvent to the vial containing the compound slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
2.3 Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
All waste contaminated with this compound is considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of any contaminated sharps in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: BChE Inhibition Assay (Ellman's Method)
This protocol is a standard method for determining the inhibitory activity of compounds against butyrylcholinesterase.[3][4][5]
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
This compound (or other inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of BChE, DTNB, and BTCI in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (for dose-response curve)
-
BChE enzyme solution
-
-
Include control wells:
-
Blank: Buffer only
-
Negative Control: Buffer + BChE + BTCI (no inhibitor)
-
Positive Control: Buffer + BChE + BTCI + a known BChE inhibitor
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Add the BTCI substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings over a period of time (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of BChE inhibition.
Caption: Experimental workflow for a BChE inhibition assay.
Caption: Mechanism of butyrylcholinesterase (BChE) inhibition.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Cholinesterase Enzymes Inhibition Assay [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
